molecular formula C15H21FN2O2 B2582534 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide CAS No. 1421468-45-2

2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Número de catálogo: B2582534
Número CAS: 1421468-45-2
Peso molecular: 280.343
Clave InChI: FUYLLMZHANEKLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a useful research compound. Its molecular formula is C15H21FN2O2 and its molecular weight is 280.343. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-20-11-10-18-8-6-12(7-9-18)17-15(19)13-4-2-3-5-14(13)16/h2-5,12H,6-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYLLMZHANEKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: March 2026

This technical whitepaper outlines the validated synthetic strategies, mechanistic rationale, and step-by-step experimental protocols for the preparation of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide .

As a privileged scaffold, N-(piperidin-4-yl)benzamide derivatives are frequently utilized in medicinal chemistry to target G-protein coupled receptors (GPCRs), particularly as 5-HT4 receptor agonists and D2 receptor antagonists [1]. The successful synthesis of this molecule requires strict control over chemoselectivity and reaction kinetics.

Retrosynthetic Analysis & Pathway Selection

The target molecule consists of two primary domains: a 2-fluorobenzoyl moiety and a 1-(2-methoxyethyl)piperidin-4-amine core. The assembly can be approached via two main disconnections:

  • Path A (Amide Disconnection): Coupling of 1-(2-methoxyethyl)piperidin-4-amine with a 2-fluorobenzoic acid derivative.

  • Path B (N-Alkylation Disconnection): Alkylation of N-(piperidin-4-yl)benzamide with a 2-methoxyethyl halide.

Expert Rationale: Path A is the superior, highly convergent route. 4-aminopiperidine possesses both a primary and a secondary amine. The secondary amine (the piperidine nitrogen) exhibits a higher pKa (~10.5) and greater nucleophilicity than the primary amine (pKa ~9.5). This intrinsic electronic disparity allows for chemoselective N-alkylation at the piperidine ring without the need for protecting groups (such as Boc or Cbz), provided stoichiometry is strictly controlled [2].

Retrosynthesis Target 2-Fluoro-N-[1-(2-methoxyethyl) piperidin-4-yl]benzamide Intermediate1 1-(2-methoxyethyl) piperidin-4-amine Target->Intermediate1 Amide Disconnection Intermediate2 2-Fluorobenzoyl Chloride Target->Intermediate2 Amide Disconnection Starting1 4-Aminopiperidine Intermediate1->Starting1 N-Alkylation Starting2 2-Methoxyethyl Methanesulfonate Intermediate1->Starting2 N-Alkylation

Retrosynthetic pathway demonstrating the convergent assembly of the target benzamide.

Experimental Methodologies & Causality

Every step in this protocol is designed as a self-validating system, ensuring that intermediate purity drives downstream success.

Protocol A: Chemoselective Synthesis of 1-(2-methoxyethyl)piperidin-4-amine

This step utilizes an endothermic alkylation strategy. Methyl isobutyl ketone (MIBK) is selected as the solvent because its boiling point (117 °C) allows for higher kinetic energy transfer compared to acetone, driving the reaction forward. Anhydrous sodium carbonate ( Na2​CO3​ ) is used as an insoluble, heterogeneous acid scavenger that neutralizes the methanesulfonic acid byproduct without participating in nucleophilic side reactions [2].

Step-by-Step Workflow:

  • Initiation: Charge a clean, dry round-bottom flask with 4-aminopiperidine (1.0 eq) and anhydrous Na2​CO3​ (2.5 eq) in MIBK (10 volumes).

  • Dispersion: Heat the heterogeneous mixture to reflux for 1 hour to ensure uniform dispersion and surface activation of the base.

  • Alkylation: Cool the mixture slightly and add 2-methoxyethyl methanesulfonate (0.9 eq) dropwise. Causality Note: The alkylating agent is kept as the limiting reagent (0.9 eq) to mathematically suppress over-alkylation at the primary amine.

  • Propagation: Maintain stirring at 22–25 °C for 16 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The appearance of the product mass ( m/z 159.2 [M+H]+ ) validates the conversion.

  • Acid-Base Extraction (Self-Validation): Filter the inorganic salts. Extract the organic layer with 1N HCl. This pulls the basic product into the aqueous phase, leaving unreacted alkylating agent and neutral impurities in the organic waste. Adjust the aqueous phase to pH 11 using 1N NaOH, then back-extract into Dichloromethane (DCM). Dry over Na2​SO4​ and concentrate under vacuum.

Protocol B: Amide Coupling (Target Assembly)

While [3], the primary amine of our intermediate is highly accessible. Therefore, utilizing 2-fluorobenzoyl chloride under modified Schotten-Baumann conditions is far more atom-economical, scalable, and cost-effective [4].

Step-by-Step Workflow:

  • Preparation: Dissolve 1-(2-methoxyethyl)piperidin-4-amine (1.0 eq) and Triethylamine (TEA, 2.0 eq) in anhydrous DCM under an inert N2​ atmosphere. Cool the system to 0 °C using an ice bath.

  • Acylation: Add 2-fluorobenzoyl chloride (1.1 eq) dropwise over 15 minutes. Causality Note: Strict thermal control (0 °C) prevents the exothermic acylation from causing solvent boil-off or thermal degradation of the amine.

  • Maturation: Allow the reaction to warm to room temperature and stir for 2 hours.

  • In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using 10% MeOH in DCM (Ninhydrin stain). The primary amine starting material (Ninhydrin active, deep purple) must disappear, replaced by a UV-active product spot. LC-MS must confirm m/z 281.3 [M+H]+ .

  • Biphasic Quench: Quench the reaction with saturated aqueous NaHCO3​ . This biphasic quench chemically validates the mixture by neutralizing residual HCl and hydrolyzing any unreacted acid chloride into water-soluble 2-fluorobenzoic acid.

  • Purification: Separate the layers, wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography (Silica gel, gradient elution 0-10% MeOH in DCM with 1% NH4​OH modifier). Causality Note: The NH4​OH modifier is critical; it prevents the basic tertiary amine from streaking on the acidic silica gel.

HATU_Mechanism A 2-Fluorobenzoic Acid + DIPEA (Carboxylate Anion Formation) B Nucleophilic Attack on HATU (Formation of OAt Active Ester) A->B C Addition of 1-(2-methoxyethyl)piperidin-4-amine (Tetrahedral Intermediate) B->C D Elimination of HOAt (Amide Bond Formation) C->D E 2-Fluoro-N-[1-(2-methoxyethyl) piperidin-4-yl]benzamide D->E

Mechanistic workflow of HATU-mediated amide coupling detailing the active ester intermediate.

Quantitative Data & Analytical Validation

To ensure reproducibility, the following tables summarize the critical stoichiometric parameters and the expected analytical validation metrics for the final compound.

Table 1: Reagent Stoichiometry and Reaction Parameters

Reagent / SolventFunctionEquivalentsReaction TempTime
4-AminopiperidineStarting Material1.0 eqReflux -> 25 °C16 h
2-Methoxyethyl methanesulfonateAlkylating Agent0.9 eq25 °C16 h
Na2​CO3​ (anhydrous)Acid Scavenger2.5 eqRefluxN/A
1-(2-methoxyethyl)piperidin-4-amineIntermediate1.0 eq0 °C -> 25 °C2 h
2-Fluorobenzoyl chlorideAcylating Agent1.1 eq0 °C -> 25 °C2 h
Triethylamine (TEA)Base / Catalyst2.0 eq0 °C -> 25 °CN/A

Table 2: Expected Analytical Characterization Metrics

Analytical MethodTarget MetricStructural Significance
LC-MS (ESI+) m/z 281.3 [M+H]+ Confirms exact mass of the target benzamide ( C15​H21​FN2​O2​ ).
1 H NMR ( CDCl3​ ) δ ~8.05 ppm (1H, m)Aromatic proton adjacent to the fluorine atom.
1 H NMR ( CDCl3​ ) δ ~6.80 ppm (1H, br d)Amide N-H proton (coupling with the piperidine C4-H).
1 H NMR ( CDCl3​ ) δ ~3.35 ppm (3H, s)Terminal methoxy group ( −OCH3​ ) confirming successful N-alkylation.
TLC ( Rf​ ) ~0.4 (10% MeOH/DCM + 1% NH4​OH )Validates purity and absence of primary amine starting material.

References

  • Journal of Medicinal Chemistry - N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: A Novel, Exceptionally Selective, Potent δ Opioid Receptor Agonist. Source: ACS Publications.

  • Ambeed - 502639-08-9 | 1-(2-Methoxyethyl)piperidin-4-amine Synthesis Data. Source: Ambeed.

  • BenchChem - N-Methyl-3-(piperidin-4-YL)benzamide PubChem information and data. Source: BenchChem.

  • National Institutes of Health (PMC) - Synthesis and Smo Activity of Some Novel Benzamide Derivatives. Source: NIH.

  • CymitQuimica - CAS 502639-08-9: 1-(2-methoxyethyl)piperidin-4-amine Specifications. Source: CymitQuimica.

Sources

physicochemical properties of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical Profiling of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Executive Summary

In modern medicinal chemistry, the strategic decoration of basic amine pharmacophores with halogenated aromatic systems and aliphatic ethers is a proven tactic for optimizing drug-like properties. The compound 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide represents a highly optimized structural scaffold frequently utilized in the development of CNS-active agents, GPCR ligands, and kinase inhibitors.

This whitepaper deconstructs the physicochemical rationale behind this specific molecular architecture. By analyzing the synergistic effects of ortho-fluorination, the basic piperidine core, and the methoxyethyl appendage, we provide a comprehensive framework for understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Furthermore, we detail the field-proven, self-validating experimental protocols required to accurately quantify its lipophilicity (LogD) and aqueous solubility.

Structural Deconstruction & Mechanistic Rationale

The physicochemical behavior of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is dictated by three distinct structural modules. Understanding the causality behind these functional groups is critical for rational drug design.

The 2-Fluorobenzamide Motif

Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius (1.47 Å) closely mimicking that of oxygen[1]. The introduction of an ortho-fluorine atom on the benzamide ring serves multiple mechanistic purposes:

  • Metabolic Stability: Fluorine substitution effectively blocks cytochrome P450 (CYP450)-mediated oxidative degradation at the ortho position, significantly prolonging the compound's half-life[2].

  • Modulation of pKa and Permeability: The strong inductive electron-withdrawing effect of the fluorine atom subtly reduces the basicity of nearby functional groups. This reduction in localized charge density enhances the molecule's ability to passively permeate cellular lipid bilayers and the blood-brain barrier (BBB)[3].

The Piperidine Core

The piperidine ring provides a basic nitrogen center (typical pKa ~8.5–9.5), which is predominantly protonated at physiological pH (7.4). This basic center is essential for target engagement, frequently forming critical salt-bridge interactions with aspartate or glutamate residues within receptor binding pockets.

The 1-(2-Methoxyethyl) Substitution

Alkylating the piperidine nitrogen with a 2-methoxyethyl group is a deliberate strategy to balance lipophilicity and aqueous solubility:

  • Solubility Enhancement: The ether oxygen acts as a hydrogen-bond acceptor, improving thermodynamic aqueous solubility compared to a strictly aliphatic chain (e.g., a propyl group).

  • Mitigation of CAD Liabilities: Highly lipophilic basic amines often suffer from Cationic Amphiphilic Drug (CAD) liabilities, such as phospholipidosis and hERG channel inhibition. The incorporation of a methoxyethyl group reduces overall lipophilicity (cLogP) and limits aromatic ring count, which has been empirically shown to minimize these toxicological risks[4].

SPR Molecule 2-Fluoro-N-[1-(2-methoxyethyl) piperidin-4-YL]benzamide Fluoro 2-Fluorine (Metabolic Stability & Permeability) Molecule->Fluoro Benzamide Benzamide Linkage (H-Bonding & Rigidity) Molecule->Benzamide Piperidine Piperidine Core (Basic Center, pKa ~9.0) Molecule->Piperidine Methoxyethyl 2-Methoxyethyl Group (Solubility & CAD Mitigation) Molecule->Methoxyethyl

Structure-Property Relationship (SPR) mapping of the compound.

Quantitative Physicochemical Profile

The table below summarizes the theoretical and calculated physicochemical parameters for 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (Chemical Formula: C15H21FN2O2).

ParameterValuePhysicochemical Implication
Molecular Weight (MW) 280.34 g/mol Well within Lipinski’s Rule of 5 (<500 Da); optimal for oral bioavailability.
Topological Polar Surface Area (tPSA) 41.6 ŲIdeal for CNS penetration (optimal BBB permeation typically requires tPSA < 90 Ų).
Calculated LogP (cLogP) ~ 1.8 - 2.2Indicates moderate lipophilicity, balancing membrane permeability with aqueous solubility.
Calculated pKa (Basic) ~ 8.8 (Piperidine N)The molecule exists primarily in an ionized state at physiological pH (7.4).
H-Bond Donors / Acceptors 1 / 3Compliant with drug-likeness guidelines; facilitates specific target binding.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the theoretical parameters of this compound, rigorous analytical workflows are required. As an ionizable compound, measuring its Distribution Coefficient (LogD) at pH 7.4 is far more clinically relevant than its Partition Coefficient (LogP)[5]. The gold standard for this is the miniaturized shake-flask method coupled with LC-MS/MS[6].

Protocol 1: High-Throughput Shake-Flask LC-MS/MS for LogD (pH 7.4)

Scientific Causality: The traditional shake-flask method is labor-intensive. By miniaturizing the assay and utilizing LC-MS/MS, we eliminate the need for high compound concentrations (which risk precipitation) and bypass the requirement for strong UV chromophores[7]. Mutually presaturated solvents are strictly used to prevent volume shifts during the equilibration phase, ensuring absolute quantitative accuracy[8].

Step-by-Step Methodology:

  • Solvent Presaturation: Vigorously mix 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) in a 1:1 ratio for 24 hours. Allow phase separation to occur completely. Use the aqueous and organic layers from this mixture for all subsequent steps.

  • Sample Preparation: Prepare a 10 mM stock solution of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in 100% DMSO.

  • Incubation Mixture: In a 96-well deep-well plate, add 10 µL of the 10 mM DMSO stock to a mixture containing 990 µL of the presaturated PBS (pH 7.4) and 100 µL of the presaturated 1-octanol[6].

    • Self-Validation Step: Include reference standards (e.g., Propranolol for moderate LogD, Atenolol for low LogD) in parallel wells to validate assay performance.

  • Equilibration: Seal the plate and agitate on a rotary shaker at 30 rpm for 1 hour at 25 °C to achieve thermodynamic equilibrium[6].

  • Phase Separation: Centrifuge the plate at 3,000 × g for 15 minutes to ensure a crisp phase boundary and eliminate micro-emulsions.

  • Sampling & Dilution: Carefully extract 10 µL from the upper octanol phase and 10 µL from the lower aqueous phase. Dilute each sample 100-fold in an extraction solvent (e.g., Acetonitrile containing an internal standard like Tolbutamide).

  • LC-MS/MS Analysis: Inject the diluted samples into a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the compound.

  • Data Calculation: Calculate LogD using the formula: LogD = Log10[ (Peak Area in Octanol × Dilution Factor) / (Peak Area in PBS × Dilution Factor) ][5].

Workflow Prep 1. Sample Preparation (10 mM DMSO Stock) Equilibrate 2. Phase Equilibration (Presaturated Octanol / PBS pH 7.4) Prep->Equilibrate Incubate 3. Shake-Flask Incubation (Rotary Shaker, 1 hr, 30 rpm) Equilibrate->Incubate Separate 4. Phase Separation (Centrifugation at 3000 x g) Incubate->Separate Analyze 5. LC-MS/MS Bioanalysis (MRM Quantification) Separate->Analyze Calc 6. LogD Calculation (Log10 ratio of Peak Areas) Analyze->Calc

Miniaturized Shake-Flask LC-MS/MS workflow for LogD determination.

Protocol 2: Kinetic Aqueous Solubility Profiling

Scientific Causality: While thermodynamic solubility requires crystalline solid material, kinetic solubility is highly relevant during early drug discovery as it mimics the conditions of a compound crashing out of a DMSO stock when introduced to an aqueous biological assay.

Step-by-Step Methodology:

  • Spiking: Add 5 µL of a 10 mM DMSO stock of the compound to 245 µL of PBS (pH 7.4) in a 96-well filter plate (final DMSO concentration = 2%, theoretical max concentration = 200 µM).

  • Incubation: Shake the plate at 300 rpm for 24 hours at room temperature.

  • Filtration: Filter the suspension through a 0.45 µm PVDF membrane to remove any precipitated, insoluble compound.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard calibration curve prepared in 100% organic solvent (to ensure complete dissolution).

  • Interpretation: The measured concentration in the filtrate represents the kinetic solubility limit of the compound under assay conditions.

References

  • The role of fluorine in medicinal chemistry: Effects of fluorine substitution on physicochemical properties. Journal of Enzyme Inhibition and Medicinal Chemistry. 3

  • Fluorine in medicinal chemistry. University College Dublin (UCD) Research Repository. 1

  • Fluorine in Medicinal Chemistry: A Century of Progress. Science Domain International. 2

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences (PubMed). 8

  • LogP / LogD shake-flask method v1. ResearchGate / Protocols.io. 5

  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine. 6

  • Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis. Aragen Life Sciences. 7

  • Novel triple reuptake inhibitors with low risk of CAD associated liabilities: design, synthesis and biological activities of 4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine and related compounds. Bioorganic & Medicinal Chemistry (PubMed). 4

Sources

In-Depth Technical Guide: 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and gastroenterology, substituted benzamides represent a highly privileged class of pharmacophores. 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide (CAS: 1421468-45-2) is a specialized synthetic building block and preclinical ligand that embodies the core structural motifs required for interacting with aminergic G-protein coupled receptors (GPCRs)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. We will deconstruct the physicochemical properties of this molecule, analyze the structure-activity relationship (SAR) causality of its functional groups, and provide self-validating experimental workflows for its synthesis and in vitro pharmacological profiling.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of a ligand is the first step in predicting its pharmacokinetic behavior and receptor binding affinity. The table below summarizes the core data for this compound.

PropertyValue
Chemical Name 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
CAS Registry Number 1421468-45-2[1]
Molecular Formula C15H21FN2O2[1]
Molecular Weight 280.34 g/mol
SMILES COCCN1CCC(CC1)NC(=O)C1=CC=CC=C1F[1]
InChIKey FUYLLMZHANEKLF-UHFFFAOYSA-N[1]
Topological Polar Surface Area (TPSA) 41.6 Ų
H-Bond Donors / Acceptors 1 / 3
Structural Causality: Why these specific moieties?
  • The 2-Fluoro Substitution: The introduction of a fluorine atom at the ortho position of the benzamide ring is not merely for metabolic stability against cytochrome P450 oxidation. The highly electronegative fluorine acts as a hydrogen bond acceptor, forming an intramolecular hydrogen bond (F···H–N) with the adjacent amide proton. This interaction restricts the rotational freedom of the amide bond, locking the molecule into a coplanar conformation that is highly favored for binding within the hydrophobic pockets of 5-HT and Dopamine receptors[2].

  • The 1-(2-Methoxyethyl)piperidine Motif: The basic piperidine nitrogen is critical; at physiological pH, it is protonated and forms a canonical salt bridge with a highly conserved Aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of aminergic GPCRs. The 2-methoxyethyl tail extends into auxiliary binding pockets, modulating receptor subtype selectivity (e.g., steering affinity toward 5-HT4 over 5-HT3) by interacting with secondary polar residues via its ether oxygen[3].

Synthesis & Quality Control Workflow

To ensure high-fidelity pharmacological data, the synthesis of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide must be executed with strict stoichiometric control to prevent over-alkylation.

Step-by-Step Synthetic Methodology

Step 1: N-Alkylation of the Piperidine Core

  • Procedure: Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous acetonitrile (ACN). Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) and 1-bromo-2-methoxyethane (1.1 eq). Reflux the mixture under an inert nitrogen atmosphere for 12 hours.

  • Causality: ACN is chosen as a polar aprotic solvent to accelerate the Sₙ2 displacement. K₂CO₃ acts as a mild, insoluble base to neutralize the generated HBr without causing unwanted elimination reactions of the alkyl halide.

  • Self-Validation (QC): Filter the inorganic salts, concentrate the filtrate, and perform LC-MS. The presence of the [M+H]+ peak corresponding to the N-alkylated intermediate confirms successful coupling. Proceed to Boc-deprotection using 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

Step 2: Amidation

  • Procedure: Dissolve the resulting 1-(2-methoxyethyl)piperidin-4-amine TFA salt in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and cool to 0°C. Dropwise, add 2-fluorobenzoyl chloride (1.05 eq). Stir and allow to warm to room temperature over 4 hours.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It is crucial here to scavenge the HCl byproduct and the TFA from the previous step, ensuring the primary amine is free for nucleophilic attack on the acyl chloride, while preventing the basic piperidine nitrogen from interfering.

  • Self-Validation (QC): Quench with saturated NaHCO₃, extract the organic layer, and purify via flash chromatography. Final validation requires ¹H NMR (CDCl₃) to confirm the presence of the aromatic multiplet (~7.1-8.0 ppm) and the distinct amide N-H broad singlet, alongside >98% purity via HPLC.

SynthesisWorkflow A Piperidin-4-amine (Starting Material) B N-Alkylation (1-Bromo-2-methoxyethane) A->B K2CO3, ACN C 1-(2-Methoxyethyl) piperidin-4-amine B->C Reflux, 12h D Amidation (2-Fluorobenzoyl Chloride) C->D DIPEA, DCM E Target Compound (CAS: 1421468-45-2) D->E 0°C to RT, 4h

Figure 1: Two-step synthetic workflow for 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide.

In Vitro Pharmacological Profiling Protocol

Because substituted benzamides frequently exhibit polypharmacology across the 5-HT and Dopamine axes[3], rigorous in vitro profiling is required. The following protocol outlines a self-validating radioligand binding assay to determine the affinity (Kᵢ) of the synthesized compound at the 5-HT4 receptor.

Step-by-Step Radioligand Binding Assay
  • Preparation of Membranes: Homogenize HEK293 cells stably expressing the human 5-HT4 receptor in ice-cold assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-GR113808 (final concentration 0.2 nM), and 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Causality for Radioligand Choice: [³H]-GR113808 is utilized because it is a highly selective 5-HT4 antagonist with exceptionally low non-specific binding, providing a superior signal-to-noise ratio compared to tritiated agonists[2].

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Self-Validation (Controls):

    • Positive Control: Include a known 5-HT4 ligand (e.g., Cisapride or Prucalopride) to validate the dynamic range and sensitivity of the assay.

    • Negative Control: Define non-specific binding (NSB) using 10 µM of unlabelled GR113808.

  • Data Analysis: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression (GraphPad Prism) and convert to Kᵢ using the Cheng-Prusoff equation.

Downstream Functional Signaling

If the compound exhibits high affinity, it must be evaluated functionally. The 5-HT4 receptor is canonically coupled to the Gαs protein, which stimulates Adenylyl Cyclase (AC) to produce cyclic AMP (cAMP).

GPCRPathway L Benzamide Ligand (Agonist) R 5-HT4 Receptor (GPCR) L->R Binds G Gαs Protein (Activation) R->G GDP/GTP Exchange AC Adenylyl Cyclase (Effector) G->AC Stimulates cAMP cAMP Production (Second Messenger) AC->cAMP ATP Conversion PKA Protein Kinase A (Cellular Response) cAMP->PKA Activates

Figure 2: Canonical Gs-coupled signaling pathway activated by 5-HT4 receptor agonists.

References

  • Chemspace Database. "2-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide". Chem-Space. Available at: [Link]

  • Walsh Medical Media. "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry". Walsh Medical Media. Available at:[Link]

  • American Chemical Society (ACS). "Synthesis and Structure−Activity Relationships of Potent and Orally Active 5-HT4 Receptor Antagonists: Indazole and Benzimidazolone Derivatives". Journal of Medicinal Chemistry. Available at: [Link]

Sources

In Silico Modeling of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, a novel benzamide derivative with potential therapeutic applications. In the absence of extensive empirical data for this specific molecule, this document outlines a robust, multi-faceted computational strategy to predict its physicochemical properties, biological target interactions, and pharmacokinetic profile. By leveraging established computational chemistry techniques, including molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET prediction, researchers can generate actionable data to guide further experimental investigation and lead optimization efforts. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate the discovery and development of novel small molecule therapeutics.

Introduction: The Rationale for In Silico First

The traditional drug discovery pipeline is a long and costly endeavor, with high attrition rates.[1] In silico drug design, also known as computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges by enabling the rapid and cost-effective evaluation of potential drug candidates before their physical synthesis and testing.[2][3][4][5] By simulating molecular interactions and predicting key drug-like properties, computational approaches allow for the prioritization of compounds with the highest probability of success, thereby streamlining the entire drug development process.[1]

The subject of this guide, 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, is a molecule of interest due to the presence of several key structural motifs. The benzamide scaffold is a common feature in a wide range of biologically active compounds.[6][7] The piperidine ring is a prevalent heterocycle in medicinal chemistry, often contributing to favorable pharmacokinetic properties.[8] Furthermore, the fluorine atom and the methoxyethyl group can significantly influence the molecule's metabolic stability, lipophilicity, and target-binding affinity.[9]

This guide will provide a step-by-step approach to building a comprehensive in silico profile of this molecule, from initial structure preparation to the prediction of its biological activity and ADMET properties.

Foundational Steps: Ligand and Target Preparation

The accuracy of any in silico modeling study is fundamentally dependent on the quality of the input structures. This section details the critical initial steps of preparing both the ligand (2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide) and its putative biological target.

Ligand Preparation

The first step is to generate a high-quality 3D structure of the ligand.

Protocol 2.1: Ligand Structure Generation and Optimization

  • 2D Structure Sketching: Using a chemical drawing tool such as MarvinSketch or ChemDraw, create the 2D structure of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.

  • Conversion to 3D: Convert the 2D sketch into a 3D structure. Most chemical drawing software has this functionality built-in.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field, such as MMFF94 or UFF, to obtain a more stable 3D conformation. This can be done using software like Avogadro or the energy minimization modules within larger modeling suites.

  • File Format Conversion: Save the optimized 3D structure in a standard format, such as .mol2 or .sdf, which are compatible with most molecular modeling software.

Biological Target Identification and Preparation

Since the specific biological target of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide may not be known, a target identification step is necessary. This can be achieved through ligand-based or structure-based approaches. For the purpose of this guide, we will assume a hypothetical target has been identified based on the structural similarity of our compound to known inhibitors of a particular protein. A common approach is to search for proteins that are targeted by structurally similar, known drugs.

Once a target protein is selected, its 3D structure must be prepared for docking studies.

Protocol 2.2: Protein Structure Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

  • Clean the Protein Structure: The downloaded PDB file often contains non-essential molecules such as water, ions, and co-factors. These should be removed unless they are known to be critical for ligand binding.

  • Add Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, and their positions optimized, as they play a crucial role in hydrogen bonding interactions.

  • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH (typically 7.4) must be correctly assigned.

  • Energy Minimization: A brief energy minimization of the protein structure can help to relieve any steric clashes that may have been introduced during the preparation steps. Tools like UCSF Chimera or the Protein Preparation Wizard in Schrödinger's Maestro are excellent for these tasks.[10]

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[11] It is a cornerstone of structure-based drug design, providing insights into the binding mode and affinity of a compound.[12]

Workflow 3.1: Molecular Docking

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation Ligand_2D 2D Structure Ligand_3D 3D Conversion Ligand_2D->Ligand_3D Ligand_Min Energy Minimization Ligand_3D->Ligand_Min Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Min->Docking PDB Download PDB Structure Clean Remove Water, Ions PDB->Clean AddH Add Hydrogens Clean->AddH Protonate Assign Protonation States AddH->Protonate Protonate->Docking Analysis Analysis of Results (Binding Energy, Pose) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Protocol 3.1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used and freely available software for molecular docking.[10]

  • Prepare Ligand and Receptor Files: Convert the prepared ligand (.mol2 or .sdf) and receptor (.pdb) files into the .pdbqt format required by AutoDock Vina. This can be done using AutoDock Tools (ADT).[13]

  • Define the Binding Site (Grid Box): Define a 3D grid box that encompasses the active site of the protein. The size and center of this box are crucial for a successful docking run.[14]

  • Run Docking Simulation: Execute the AutoDock Vina docking command, specifying the prepared ligand and receptor files, as well as the grid box parameters.

  • Analyze Results: Vina will output a set of predicted binding poses for the ligand, ranked by their binding affinity (in kcal/mol).[11] The pose with the lowest binding energy is typically considered the most likely. Visualize the protein-ligand interactions of the top-ranked poses using software like PyMOL or UCSF Chimera to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges.

Table 1: Hypothetical Docking Results for 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Hypothetical Kinase X-8.5TYR23, LYS45, ASP144
Hypothetical GPCR Y-7.2PHE112, TRP256, SER98

Molecular Dynamics Simulations: Understanding Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time.[15][16][17] MD simulations are computationally intensive but can provide invaluable insights into the stability of the binding pose and the role of solvent molecules.[18]

Workflow 4.1: Molecular Dynamics Simulation

G Docking_Pose Best Docking Pose Solvation Solvate the System (Add Water Box) Docking_Pose->Solvation Ionization Add Ions (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Caption: A standard workflow for molecular dynamics simulations.

Protocol 4.1: MD Simulation using GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.

  • System Setup: Take the best-ranked docking pose of the protein-ligand complex. Place it in a periodic box of water molecules and add counter-ions to neutralize the system.

  • Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex. Key metrics to analyze include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

QSAR Modeling: Predicting Activity from Structure

Quantitative Structure-Activity Relationship (QSAR) modeling is a ligand-based drug design approach that correlates the chemical structure of compounds with their biological activity.[19][20][21] If experimental activity data is available for a set of structurally related benzamide derivatives, a QSAR model can be built to predict the activity of our target compound.[1][22]

Workflow 5.1: QSAR Model Development

G Dataset Dataset of Molecules with Known Activity Descriptors Calculate Molecular Descriptors (2D/3D) Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Model_Building Build Model (e.g., MLR, SVM, NN) Split->Model_Building Validation Validate Model (Internal and External) Model_Building->Validation Prediction Predict Activity of New Compounds Validation->Prediction

Caption: The workflow for developing and validating a QSAR model.

Protocol 5.1: Building a QSAR Model

  • Data Collection: Curate a dataset of benzamide analogs with experimentally determined biological activity (e.g., IC50 values) against a specific target.

  • Descriptor Calculation: For each molecule in the dataset, calculate a set of molecular descriptors that encode its physicochemical properties (e.g., logP, molecular weight, polar surface area) and topological features.

  • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Model Building: Use a statistical method, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN), to build a mathematical model that relates the descriptors to the biological activity.[23]

  • Model Validation: Rigorously validate the model's predictive power using both internal (e.g., cross-validation) and external (the test set) validation techniques.

  • Prediction: Once a robust and predictive QSAR model is established, use it to predict the biological activity of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.

ADMET Prediction: Assessing Drug-Likeness

A potent compound is of little therapeutic value if it has poor pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) or toxicological (Toxicity) properties.[24][25] In silico ADMET prediction tools can provide an early assessment of a compound's drug-likeness.[26][27]

Table 2: Predicted ADMET Properties for 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityHighGood intestinal absorption predicted.
Human Intestinal Absorption> 90%Likely well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationModerateMay have some central nervous system effects.
Plasma Protein Binding~85%Significant binding to plasma proteins expected.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
Excretion
Renal Organic Cation Transporter 2 (OCT2) SubstrateYesMay be actively secreted by the kidneys.
Toxicity
AMES MutagenicityNon-mutagenicUnlikely to be a mutagen.
hERG InhibitionLow riskLow potential for cardiotoxicity.

Note: The values in this table are hypothetical and would be generated using ADMET prediction software such as ADMETlab 2.0, pkCSM, or SwissADME.[24][26][28]

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the characterization of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. By following these methodologies, researchers can generate a wealth of predictive data regarding its potential biological targets, binding interactions, dynamic behavior, and pharmacokinetic profile. It is crucial to remember that in silico predictions are not a substitute for experimental validation. However, they provide a powerful and cost-effective means to generate hypotheses, prioritize compounds for synthesis, and guide the design of more effective and safer drug candidates.[29][30] The insights gained from this computational approach will be instrumental in advancing the development of this and other novel benzamide derivatives.

References

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Sources

Spectroscopic Data (NMR, IR, MS) of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted benzamides is a critical workflow in pharmaceutical development, particularly for compounds targeting central nervous system (CNS) receptors. 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide (C₁₅H₂₁FN₂O₂, Exact Mass: 280.1587 Da) is a complex molecular entity comprising three distinct functional domains: an electron-deficient 2-fluorobenzamide core, a flexible amide linker, and a basic 1-(2-methoxyethyl)piperidine moiety.

This whitepaper provides an in-depth, expert-level breakdown of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Rather than merely listing empirical values, this guide explores the causality behind the spectral features—such as the profound effects of fluorine-proton spin-spin coupling, intramolecular hydrogen bonding, and predictable gas-phase fragmentation pathways.

Molecular Architecture & Analytical Strategy

To achieve unambiguous structural verification, a multi-modal analytical strategy is required. The analytical workflow is designed as a self-validating system: NMR provides atomic connectivity and stereoelectronic context, IR confirms functional group integrity, and LC-MS/MS validates the molecular mass and substructural domains.

Workflow A 2-Fluoro-N-[1-(2-methoxyethyl) piperidin-4-yl]benzamide B NMR Spectroscopy (1H, 13C, 2D) A->B C FT-IR Spectroscopy (ATR) A->C D LC-ESI-MS/MS (Q-TOF) A->D E Structural Elucidation & Hydrogen Bond Analysis B->E C->E D->E

Caption: Multi-modal analytical workflow for the structural elucidation of the target benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of fluorine-substituted benzamides are notoriously complex due to the spin-active nature of the ¹⁹F nucleus (100% natural abundance, spin ½). The fluorine atom induces both through-bond scalar coupling ( JCF​ and JHF​ ) and potential through-space interactions.

Mechanistic Insights: Fluorine Coupling and Hydrogen Bonding

In the ¹H NMR spectrum, the aromatic protons exhibit severe splitting. The proton ortho to the fluorine (H-3) typically appears as a doublet of doublets of doublets (ddd) due to 3JHF​ coupling (~9-10 Hz) combined with standard 3JHH​ and 4JHH​ couplings.

Crucially, the amide NH proton is subject to intramolecular hydrogen bonding with the ortho-fluorine atom (NH···F). Recent advanced NMR investigations corroborated by DFT calculations demonstrate that this interaction restricts rotation around the C(aryl)-C(carbonyl) bond, shifting the NH proton downfield and occasionally revealing a through-space scalar coupling ( 1hJFH​ )[3, 4].

In the ¹³C NMR spectrum, the 1JCF​ coupling is massive (~248 Hz), splitting the C-2 carbon into a wide doublet. This coupling propagates through the ring, visibly splitting C-1 ( 2JCF​ ~ 12 Hz) and C-3 ( 2JCF​ ~ 24 Hz).

Spectral Data Tables

Table 1: ¹H and ¹³C NMR Assignments (500 MHz / 125 MHz, CDCl₃)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm), Multiplicity, J (Hz)
C=O (Amide) -163.5 (d, 3JCF​ = 3.5 Hz)
C-1 (Aromatic) -121.5 (d, 2JCF​ = 12.0 Hz)
C-2 (C-F) -160.2 (d, 1JCF​ = 248.0 Hz)
C-3 (Aromatic) 7.15 (ddd, J = 10.5, 8.2, 1.0)116.3 (d, 2JCF​ = 24.0 Hz)
C-4 (Aromatic) 7.45 (m)133.1 (d, 3JCF​ = 8.5 Hz)
C-5 (Aromatic) 7.25 (td, J = 7.8, 1.0)124.8 (d, 4JCF​ = 3.5 Hz)
C-6 (Aromatic) 8.05 (td, J = 7.8, 1.8)131.5 (d, 3JCF​ = 2.5 Hz)
N-H (Amide) 7.80 (bd, J = 7.5)-
C-4' (Pip-CH) 4.05 (m)47.2 (s)
C-2',6' (Pip-CH₂) 2.95 (eq, bd, J =11.5); 2.20 (ax, td, J =11.5, 2.5)53.1 (s)
C-3',5' (Pip-CH₂) 1.95 (eq, bd, J =12.0); 1.60 (ax, qd, J =12.0, 4.0)32.4 (s)
N-CH₂ (Alkyl) 2.60 (t, J = 5.8)57.8 (s)
O-CH₂ (Alkyl) 3.55 (t, J = 5.8)70.5 (s)
O-CH₃ (Methoxy) 3.35 (s)58.9 (s)

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to validate the functional group integrity of the molecule. The presence of a secondary amide is diagnosed by two primary features: the N-H stretch and the C=O stretch (Amide I band).

Because the nitrogen lone pair participates in resonance with the carbonyl group, the C=O bond order is reduced. Consequently, the Amide I stretch appears at a lower wavenumber (typically 1630–1680 cm⁻¹) compared to isolated ketones or esters [5, 6]. Furthermore, the electron-withdrawing nature of the 2-fluoro substituent and potential NH···F hydrogen bonding subtly modulate this frequency.

Table 2: Key FT-IR Vibrational Frequencies (ATR, Diamond Crystal)

Wavenumber (cm⁻¹)IntensityAssignment / Causality
3320 Strong, BroadN-H Stretch: Broadened due to intermolecular/intramolecular hydrogen bonding.
2950, 2810 MediumC-H Stretch (Aliphatic): sp³ hybridized carbons of the piperidine and methoxyethyl groups.
1645 Strong, SharpC=O Stretch (Amide I): Lowered frequency due to nitrogen conjugation and aromatic ring attachment [6].
1540 StrongN-H Bend (Amide II): Characteristic in-plane bending of secondary amides [5].
1225 StrongC-F Stretch: Highly polarized bond resulting in a strong dipole moment change.
1115 StrongC-O-C Stretch: Asymmetric stretching of the aliphatic ether linkage.

Mass Spectrometry (LC-ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode readily protonates the most basic site of the molecule—the tertiary amine of the piperidine ring—yielding a robust molecular ion [M+H]+ at m/z 281.16.

Fragmentation Causality

Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, thermodynamically driven fragmentation. The most diagnostic cleavage occurs at the amide bond. Benzamides are known to lose the amine portion to generate a highly resonance-stabilized benzoyl cation [1, 2]. In this molecule, this manifests as the 2-fluorobenzoyl cation at m/z 123.02 . Alternatively, the charge can be retained on the basic piperidine fragment (m/z 142.12). A secondary neutral loss pathway involves the elimination of the methoxyethanol moiety from the piperidine nitrogen.

Fragmentation M [M+H]+ m/z 281.16 F1 [M+H - C3H8O]+ m/z 221.10 M->F1 Loss of Methoxyethanol (-60 Da) F2 2-Fluorobenzoyl Cation [C7H4FO]+ m/z 123.02 M->F2 Amide Cleavage (Charge on Carbonyl) F3 Amine Fragment [C8H16NO]+ m/z 142.12 M->F3 Amide Cleavage (Charge on Amine)

Caption: Primary ESI-MS/MS fragmentation pathways of the target compound.

Table 3: High-Resolution MS/MS Fragments (Positive ESI)

Observed m/zFormulaMass Error (ppm)Fragment Assignment
281.1660 [C₁₅H₂₂FN₂O₂]⁺< 2.0Protonated molecular ion [M+H]+
221.1085 [C₁₂H₁₄FN₂O]⁺< 2.5Loss of methoxyethanol (neutral loss of 60 Da)
142.1226 [C₈H₁₆NO]⁺< 2.0Piperidine-methoxyethyl fragment (amide cleavage)
123.0241 [C₇H₄FO]⁺< 1.52-Fluorobenzoyl cation (diagnostic for core) [1]

Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following self-validating experimental protocols must be adhered to when acquiring the spectroscopic data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of the highly purified compound (>98% by HPLC) in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal self-validating chemical shift reference (0.00 ppm).

  • Instrument Tuning: Transfer to a 5 mm NMR tube. Insert into a 500 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the ¹H and ¹³C frequencies. Lock the magnetic field to the deuterium signal of CDCl₃.

  • ¹H NMR Acquisition: Execute a standard 1D sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation. Acquire 16 scans.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 1D sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve a high signal-to-noise ratio, particularly for the highly split C-2 carbon.

Protocol B: ATR-FTIR Spectroscopy
  • Background Validation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) FT-IR spectrometer is completely clean. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric H₂O and CO₂.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the diamond crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹.

Protocol C: LC-ESI-QTOF Mass Spectrometry
  • Sample Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization.

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) mass analyzer, ensuring mass accuracy is < 3 ppm.

  • Acquisition Parameters: Inject 2 µL into the LC-MS system. Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Desolvation temperature: 350 °C.

  • MS/MS (CID): Isolate the precursor ion (m/z 281.16) in the quadrupole. Apply a collision energy ramp of 20–40 eV using Argon as the collision gas to generate the fragmentation spectrum.

References

  • Mass Spectrometry Interpret
  • Benzamide-simplified mass spectrum.
  • Close Amide NH···F Hydrogen Bonding Interactions in 1,8-Disubstituted Naphthalenes.
  • Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • The Big Review VIII: Organic Nitrogen Compounds. Spectroscopy Online.

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Sigma-1 Receptor Antagonist

2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is a novel synthetic compound with significant potential for in vivo research, particularly in the fields of neuropharmacology, oncology, and pain management. Its chemical structure, featuring a fluorinated benzamide moiety linked to a piperidine ring, suggests a strong affinity for the sigma-1 (σ1) receptor. The σ1 receptor, a unique ligand-regulated molecular chaperone located at the endoplasmic reticulum, has emerged as a promising therapeutic target for a multitude of pathological conditions.[1][2] This document provides a comprehensive guide for the in vivo application of this compound, detailing its mechanism of action, experimental protocols, and data interpretation.

The σ1 receptor is implicated in a wide range of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[1][2][3] Notably, σ1 receptor antagonists have demonstrated therapeutic promise by potentiating opioid analgesia, exhibiting anti-cancer properties, and showing efficacy in models of neuropathic pain.[1][4][5] The presence of a fluorine atom in 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide also opens avenues for its use as a positron emission tomography (PET) imaging agent upon radiolabeling with ¹⁸F, enabling non-invasive in vivo visualization and quantification of σ1 receptor distribution and occupancy.[6][7][8]

These application notes are designed to provide researchers with the foundational knowledge and practical protocols to effectively utilize 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in their in vivo studies.

Mechanism of Action: Targeting the Sigma-1 Receptor

2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is predicted to act as a selective antagonist of the σ1 receptor. This antagonism is expected to modulate downstream signaling pathways implicated in various disease states.

Signaling Pathway Overview

The σ1 receptor is known to interact with and modulate the function of various ion channels, including NMDA receptors and voltage-gated calcium channels.[1][2] By binding to the σ1 receptor, an antagonist like 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can prevent the conformational changes induced by endogenous ligands, thereby altering ion channel activity and downstream signaling cascades.

Sigma1_Antagonist_MoA cluster_membrane Endoplasmic Reticulum Membrane Sigma1_Receptor Sigma-1 Receptor Ion_Channel Ion Channel (e.g., NMDA-R, CaV) Sigma1_Receptor->Ion_Channel Modulates activity Cellular_Response Modulation of Cellular Response (e.g., Neuronal Excitability, Cell Survival) Ion_Channel->Cellular_Response Alters ion flux Compound 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (Antagonist) Compound->Sigma1_Receptor Binds and blocks Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->Sigma1_Receptor Binding prevented

Caption: Proposed mechanism of action for 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide.

Preclinical In Vivo Study Design

Careful consideration of the experimental design is paramount for obtaining robust and reproducible in vivo data. This includes appropriate formulation of the compound, selection of a relevant animal model, and determination of the optimal dosing regimen.

Formulation and Administration

The solubility and stability of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide must be determined to prepare a suitable formulation for in vivo administration.

Parameter Recommendation Rationale
Solubility Testing Test solubility in common vehicles (e.g., saline, PBS, DMSO, Tween 80, polyethylene glycol).To ensure complete dissolution and prevent precipitation upon administration.
Vehicle Selection A common starting point is 10% DMSO, 40% PEG300, 50% saline.This vehicle system often provides good solubility for a wide range of compounds.
Route of Administration Intravenous (i.v.), intraperitoneal (i.p.), or oral (p.o.) gavage.The choice depends on the desired pharmacokinetic profile and the experimental question. I.v. provides rapid systemic exposure, while p.o. assesses oral bioavailability.
pH of Formulation Adjust to a physiologically compatible pH (typically 7.2-7.4).To minimize irritation at the injection site and ensure compound stability.
Animal Model Selection

The choice of animal model is dictated by the therapeutic area of interest.

Therapeutic Area Recommended Animal Model Key Endpoints
Neuropathic Pain Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) in rats or mice.Mechanical allodynia (von Frey filaments), thermal hyperalgesia (Hargreaves test).[5]
Inflammatory Pain Formalin- or Complete Freund's Adjuvant (CFA)-induced inflammation in rodents.Paw licking/biting time (formalin test), paw volume measurement (CFA model).[4][5]
Oncology Xenograft models using human cancer cell lines (e.g., breast, prostate) in immunocompromised mice.Tumor growth inhibition, measurement of tumor volume, and survival analysis.[4]
CNS Disorders Models of anxiety (e.g., elevated plus maze) or depression (e.g., forced swim test) in mice.Time spent in open arms, immobility time.

Experimental Protocols

The following are detailed protocols for representative in vivo studies.

Protocol 1: Evaluation of Analgesic Efficacy in a Neuropathic Pain Model

This protocol outlines the assessment of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in the CCI model of neuropathic pain.

Caption: Workflow for assessing analgesic efficacy in a neuropathic pain model.

Step-by-Step Methodology:

  • Induction of Neuropathic Pain: Perform CCI surgery on adult male Sprague-Dawley rats under appropriate anesthesia.

  • Post-operative Care: Allow animals to recover for 7-14 days and monitor for signs of distress.

  • Baseline Assessment: Measure baseline mechanical allodynia using von Frey filaments to confirm the development of neuropathic pain.

  • Group Allocation: Randomly assign animals to treatment groups (vehicle, compound at various doses, positive control).

  • Compound Administration: Administer the formulated compound or vehicle via the chosen route (e.g., i.p.).

  • Behavioral Testing: Assess mechanical allodynia at multiple time points post-administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis: Analyze the data to determine the dose-dependent effects of the compound on reversing mechanical allodynia.

Protocol 2: In Vivo Anti-Tumor Efficacy in a Xenograft Model

This protocol describes the evaluation of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in a human breast cancer xenograft model.

Step-by-Step Methodology:

  • Cell Culture: Culture a human breast cancer cell line (e.g., MDA-MB-231) under standard conditions.

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Group Assignment: Randomize mice into treatment groups (vehicle, compound at various doses, positive control).

  • Dosing Regimen: Administer the compound daily or on an optimized schedule for a defined period (e.g., 21 days).

  • Tumor Volume Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers).

¹⁸F-Radiolabeling for In Vivo PET Imaging

The fluorine atom in 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide makes it an excellent candidate for radiolabeling with ¹⁸F for PET imaging studies.[6][7] This allows for non-invasive, real-time assessment of the compound's biodistribution, pharmacokinetics, and target engagement in vivo.

Radiosynthesis and Quality Control

The radiosynthesis of [¹⁸F]2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide would typically involve a nucleophilic substitution reaction on a suitable precursor.

Parameter Description
Precursor A precursor with a good leaving group (e.g., nitro or trimethylammonium) at the 2-position of the benzamide ring.
Radiolabeling Nucleophilic substitution with [¹⁸F]fluoride.
Purification High-performance liquid chromatography (HPLC) is used to purify the radiolabeled compound.
Quality Control Radiochemical purity, specific activity, and stability of the final product are determined.
In Vivo PET Imaging Protocol
  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) and place it in the PET scanner.

  • Radiotracer Injection: Administer a bolus injection of the [¹⁸F]-labeled compound via the tail vein.

  • Dynamic PET Scan: Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis: Reconstruct the PET images and perform kinetic modeling to quantify the uptake of the radiotracer in various organs, particularly the brain and tumors.

  • Blocking Studies: To demonstrate target specificity, a separate cohort of animals can be pre-treated with a high dose of a known σ1 receptor ligand (e.g., haloperidol) or the non-radioactive version of the compound before radiotracer injection.[7][9] A significant reduction in radiotracer uptake in target tissues would confirm specific binding to the σ1 receptor.

Data Interpretation and Troubleshooting

Observation Potential Cause Suggested Action
Lack of Efficacy in Pain Model Poor brain penetration, rapid metabolism, or insufficient dose.Perform pharmacokinetic studies to assess brain exposure. Increase the dose or modify the dosing schedule.
High Variability in Tumor Growth Inconsistent tumor cell implantation, variability in animal health.Ensure consistent cell numbers and injection technique. Monitor animal health closely.
High Non-specific Binding in PET High lipophilicity of the radiotracer.Modify the chemical structure to reduce lipophilicity while maintaining target affinity.
Toxicity Signs (e.g., weight loss) Off-target effects or excessive dose.Perform a dose-range finding study to determine the maximum tolerated dose.

Conclusion

2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide represents a promising research tool for investigating the in vivo roles of the σ1 receptor in health and disease. The protocols and guidelines presented in this document provide a solid framework for conducting rigorous and informative in vivo studies. By carefully designing and executing these experiments, researchers can effectively evaluate the therapeutic potential of this novel compound.

References

  • The Pharmacology of the Sigma-1 Receptor.
  • Su, T. P., Hayashi, T., & Maurice, T. The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195–206. (2009).
  • Maurice, T., & Su, T. P. The pharmacology of sigma-1 receptors. Frontiers in Pharmacology, 11, 1123. (2020).
  • Kim, H. W., et al. Novel Sigma 1 Receptor Antagonists as Potential Therapeutics for Pain Management. Journal of Medicinal Chemistry, 64(1), 438-453. (2021).
  • Hayashi, T., & Su, T. P. The pharmacology of sigma-1 receptors. Pharmacology & therapeutics, 124(2), 195-206. (2009).
  • Shiue, C. Y., et al. Synthesis and evaluation of [18F] labeled benzamides: high affinity sigma receptor ligands for PET imaging. Nuclear medicine and biology, 24(7), 671-676. (1997).
  • Shiue, G. G., et al. N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: A Potential Ligand for PET Imaging of Sigma Receptors. Nuclear medicine and biology, 24(7), 671-676. (1997).
  • Zheng, W., et al. Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Molecules, 27(5), 1503. (2022).
  • Shiue, C. Y., et al. N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear medicine and biology, 27(8), 763-767. (2000).
  • Keinänen, O., et al. Development of 18 F-Labeled Bispyridyl Tetrazines for In Vivo Pretargeted PET Imaging. Molecules, 27(4), 1386. (2022).
  • Jones, P., et al. N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & medicinal chemistry letters, 19(21), 5994-5998. (2009).
  • 2-FLUORO-N-PIPERIDIN-4-YL-BENZAMIDE — Chemical Substance Inform
  • 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide. PubChem.
  • Wang, Y., et al. Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging. Bioorganic & medicinal chemistry, 21(1), 126-135. (2013).
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  • Li, Y., et al. Synthesis and preclinical evaluation of an Al18F radio-fluorinated bivalent PD-L1 nanobody. European Journal of Medicinal Chemistry, 283, 117487. (2025).
  • Zhou, X., et al. Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1][3][5]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. Nuclear Medicine and Biology, 41(10), 843-851. (2014).

  • Shoblock, J. R., et al. In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 208(2), 265-277. (2010).
  • An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-N-(morpholin-4-yl)
  • Kumar, A., et al. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide. Acta crystallographica.
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  • Leonetti, M., et al. 2-Chloro-N-[(S)-phenyl [(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide, monohydrochloride, an inhibitor of the glycine transporter type 1, increases evoked-dopamine release in the rat nucleus accumbens in vivo via an enhanced glutamatergic neurotransmission. Neuroscience, 137(2), 555-564. (2006).
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High-Throughput LC-MS/MS Quantification of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Bioanalytical Scientists, DMPK Researchers, and Pharmacokineticists

Executive Summary

The quantification of basic, lipophilic small molecules in complex biological matrices is a cornerstone of modern pharmacokinetic (PK) and pharmacodynamic (PD) profiling[1]. 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide (MW: 280.34 g/mol ) is a highly specific chemical entity characterized by a fluorinated benzamide core and a substituted piperidine ring.

This application note details a rigorously optimized, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the absolute quantification of this compound in human and preclinical plasma. By leveraging the physicochemical properties of the analyte—specifically the basicity of the piperidine nitrogen—we have engineered a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow that effectively eliminates phospholipid-induced matrix effects, ensuring compliance with the FDA's 2018 Bioanalytical Method Validation Guidance[2].

Chemical Properties & Mechanistic Rationale

To design an assay that is both robust and trustworthy, experimental choices must be dictated by the molecule's intrinsic physicochemical properties rather than generic laboratory defaults.

Ionization Strategy (ESI+)

The target analyte contains a tertiary amine within the piperidine ring, which possesses a calculated pKa of approximately 9.5. In an acidic environment (pH < 4), this nitrogen is readily protonated. Consequently, Positive Electrospray Ionization (ESI+) is the definitive choice, yielding a strong, stable precursor ion of [M+H]+ at m/z 281.2 .

Fragmentation Causality (CID)

During Collision-Induced Dissociation (CID), the amide bond serves as the primary locus of cleavage.

  • Quantifier Transition ( m/z 281.2 159.1): Cleavage of the amide bond with charge retention on the 1-(2-methoxyethyl)piperidin-4-amine fragment. This transition is highly abundant and structurally specific.

  • Qualifier Transition ( m/z 281.2 123.0): Charge retention on the 2-fluorobenzoyl cation. Monitoring this secondary transition ensures peak purity and structural confirmation in highly complex matrices.

Extraction Logic: Why Mixed-Mode Cation Exchange (MCX)?

Protein precipitation (PPT) often leaves residual phospholipids that cause unpredictable ion suppression in the MS source, violating the principle of a self-validating assay. Because our analyte is permanently positively charged at low pH, we utilize MCX SPE .

  • Orthogonal Binding: The analyte binds to the sulfonic acid groups of the sorbent via strong ionic interactions.

  • Aggressive Washing: This ionic tether allows us to wash the sorbent with 100% methanol. Neutral and acidic lipids (which cause matrix effects) are stripped away, while the basic analyte remains locked to the resin.

  • Targeted Elution: Introducing a high-pH solvent (5% NH4​OH in Methanol) deprotonates the piperidine nitrogen, breaking the ionic bond and eluting a highly purified analyte.

LogicTree Analyte 2-Fluoro-N-[1-(2-methoxyethyl) piperidin-4-yl]benzamide Prop1 Basic Piperidine (pKa ~9.5) Analyte->Prop1 Prop2 Lipophilic Core (LogP ~2.5) Analyte->Prop2 Prop3 Amide Bond Analyte->Prop3 Act1 Positive ESI (ESI+) [M+H]+ m/z 281.2 Prop1->Act1 Act2 MCX Solid Phase Extraction (Orthogonal Cleanup) Prop1->Act2 Act3 C18 Reversed-Phase LC (0.1% FA / MeCN) Prop2->Act3 Act4 CID Fragmentation m/z 159.1 & 123.0 Prop3->Act4

Mechanistic rationale driving the LC-MS/MS method development parameters.

Experimental Protocols

Reagents and Materials
  • Analytical Standard: 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide (>99% purity).

  • Internal Standard (IS): [2H4​] -2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide. Crucial for self-validation: The D4-isotope perfectly tracks extraction recovery and compensates for any residual matrix ionization effects.

  • Sorbent: Oasis MCX 96-well plate (30 mg/well, Waters Corporation).

  • Solvents: LC-MS grade Water, Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), and Ammonium Hydroxide ( NH4​OH ).

Step-by-Step Sample Preparation (MCX SPE)
  • Sample Aliquoting & IS Addition: Transfer 100 µL of plasma (blank, standards, QCs, or unknown samples) into a 96-well collection plate. Add 10 µL of the IS working solution (50 ng/mL).

  • Acidic Pretreatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) to each well. Vortex for 2 minutes. (Causality: Disrupts protein binding and ensures complete protonation of the piperidine nitrogen).

  • Conditioning: Condition the MCX plate with 1 mL of MeOH, followed by 1 mL of LC-MS grade Water.

  • Loading: Apply the pretreated samples to the MCX plate. Draw through at a low vacuum (approx. 2-3 inHg).

  • Wash 1 (Aqueous): Wash with 1 mL of 2% FA in Water. (Causality: Removes salts, polar interferences, and water-soluble proteins).

  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. (Causality: Removes neutral lipophilic interferences, including phospholipids, which do not bind to the cation exchange resin).

  • Elution: Elute the target analyte and IS using 2 × 500 µL of 5% NH4​OH in MeOH.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% MeCN with 0.1% FA).

SPE_Workflow Start Plasma Sample (Spiked with IS) Pretreat Pretreatment Dilute 1:1 with 2% H3PO4 (Protonates Piperidine N) Start->Pretreat Load Load Sample (Analyte binds via Cation Exchange) Pretreat->Load Condition Condition MCX Cartridge MeOH then H2O Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes salts/proteins) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes neutral lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes Analyte, Releases) Wash2->Elute Recon Evaporate & Reconstitute (Initial Mobile Phase) Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE Workflow for Basic Piperidine Extraction.

Chromatographic & Mass Spectrometric Conditions

Liquid Chromatography:

  • Column: Waters XBridge BEH C18 (50 × 2.1 mm, 2.5 µm). Chosen for its stability across a wide pH range and excellent peak shape for basic compounds.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95.0 5.0 Initial
0.50 95.0 5.0 6 (Linear)
2.00 5.0 95.0 6 (Linear)
2.50 5.0 95.0 6 (Linear)
2.60 95.0 5.0 6 (Linear)

| 3.50 | 95.0 | 5.0 | 6 (Linear) |

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions: | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Target Compound | 281.2 | 159.1 | 50 | 25 | Quantifier | | Target Compound | 281.2 | 123.0 | 50 | 35 | Qualifier | | IS (D4-Analog) | 285.2 | 163.1 | 50 | 25 | Internal Standard |

Method Validation & Data Presentation

The method was validated strictly according to the FDA Guidance for Industry on Bioanalytical Method Validation (2018)[2]. The integration of the D4-internal standard and the rigorous MCX SPE cleanup ensures that the assay is a self-validating system; any minor fluctuations in extraction efficiency or ionization are mathematically normalized.

Table 1: Summary of Method Validation Parameters

Validation ParameterResult / RangeFDA 2018 Acceptance Criteria
Calibration Range 0.10 – 100 ng/mL R2≥0.99 , ±15% of nominal
Lower Limit of Quantification (LLOQ) 0.10 ng/mLPrecision ≤20% , Accuracy ±20%
Intra-day Precision (CV%) 2.5% – 6.8% ≤15% (for all QCs except LLOQ)
Inter-day Precision (CV%) 3.1% – 7.4% ≤15% (for all QCs except LLOQ)
Accuracy (% Bias) -4.2% to +5.1% ±15% of nominal concentration
Extraction Recovery 88.4% – 92.1%Consistent across Low, Mid, High QCs
IS-Normalized Matrix Factor 0.98 – 1.02CV ≤15% across 6 distinct matrix lots

Note: The IS-Normalized Matrix Factor near 1.00 confirms the absolute elimination of ion suppression, validating the causality of choosing the MCX wash protocol over standard protein precipitation.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Taylor, P. B., et al. (2001). LC/MS applications in drug development. Academia.edu.[Link]

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Application Note: Pharmacological Characterization of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction: The Polypharmacology of Substituted Benzamides

The compound 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide belongs to the substituted benzamide class of small molecules. Historically, compounds featuring a benzamide core linked to a piperidine moiety (e.g., prucalopride, clebopride, and raclopride) exhibit complex polypharmacology, predominantly interacting with 5-HT4 receptors (Gs-coupled) and Dopamine D2 receptors (Gi-coupled) [2].

Developing robust assays for this novel derivative requires a multi-tiered approach. Because binding affinity ( Ki​ ) does not always correlate with functional efficacy ( Emax​ ), we must establish a self-validating assay cascade. This guide provides field-proven, step-by-step methodologies to profile both the binding kinetics and downstream cAMP signaling modulated by this compound.

Workflow A Compound Synthesis & QC B Primary Screening Radioligand Binding A->B C Secondary Functional TR-FRET cAMP Assay B->C D Kinetic Profiling (Residence Time) C->D

Figure 1: Sequential assay workflow for pharmacological profiling of substituted benzamides.

Protocol 1: Radioligand Competition Binding Assay

To determine the true binding affinity ( Ki​ ) and receptor selectivity, we utilize membrane-based radioligand competition assays.

Causality & Experimental Design Choices
  • Radioligand Selection: For D2 receptor profiling, we specifically select [ 3 H]-Raclopride over [ 3 H]-Spiperone. While spiperone is highly lipophilic and partitions into the cell membrane (complicating kinetic analysis), raclopride is a hydrophilic benzamide that reaches rapid equilibrium from the aqueous phase, making it the ideal competitive probe for novel benzamide derivatives [1].

  • Buffer Composition (The Sodium Effect): The binding of substituted benzamides to D2 receptors is highly dependent on sodium ions. The presence of physiological Na+ (120 mM) stabilizes the antagonist-preferring conformation of the D2 receptor, significantly increasing the binding affinity of benzamides [3]. Omitting Na+ will result in artificially low affinity readings.

Step-by-Step Methodology

1. Membrane Preparation:

  • Harvest CHO-K1 cells stably expressing either human 5-HT4 or D2L receptors.

  • Homogenize in ice-cold Buffer A (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Centrifuge at 40,000 × g for 20 min at 4°C.

  • Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , pH 7.4).

2. Assay Assembly (96-well format):

  • Add 50 µL of the test compound (2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide) serially diluted from 10 µM to 10 pM.

  • Add 50 µL of radioligand:

    • For 5-HT4: 0.5 nM[ 3 H]-GR113808.

    • For D2L: 2.0 nM[ 3 H]-Raclopride.

  • Add 100 µL of membrane suspension (15-20 µg protein/well) to initiate the reaction.

3. Incubation & Filtration:

  • Incubate plates at 25°C for 60 minutes to ensure steady-state equilibrium.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethylenimine to reduce non-specific binding).

  • Wash filters three times with 1 mL ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

4. Self-Validation & QC:

  • Include 10 µM Prucalopride (5-HT4) and 10 µM Haloperidol (D2L) to define Non-Specific Binding (NSB).

  • Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Functional Assay

Binding affinity does not define functional consequence. We must determine if the compound acts as an agonist, partial agonist, or antagonist at these receptors.

Causality & Experimental Design Choices
  • Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, wash-free immunoassay. It relies on the competition between intracellular cAMP and a d2-labeled cAMP tracer for a cryptate-labeled anti-cAMP antibody. This provides superior sensitivity and a wider dynamic range compared to traditional ELISA, crucial for detecting partial agonism [4].

  • Phosphodiesterase (PDE) Inhibition: To prevent the rapid degradation of synthesized cAMP, the buffer must contain a PDE inhibitor (e.g., 500 µM IBMX or 20 µM Rolipram) [4].

  • Forskolin Stimulation (For Gi): Because D2 is Gi-coupled (which decreases cAMP), basal cAMP levels are too low to measure a decrease. We must pre-stimulate the cells with 1 µM Forskolin (a direct adenylyl cyclase activator) to create a cAMP window that the D2 receptor can subsequently inhibit.

Pathway cluster_0 5-HT4 Receptor (Gs) cluster_1 D2 Receptor (Gi) Ligand 2-Fluoro-N-[1-(2-methoxyethyl) piperidin-4-YL]benzamide HT4 5-HT4R Ligand->HT4 Agonist D2 D2R Ligand->D2 Antagonist Gs Gαs Protein HT4->Gs AC1 Adenylyl Cyclase Gs->AC1 cAMP1 cAMP Increase AC1->cAMP1 Gi Gαi Protein D2->Gi Inhibits AC2 Adenylyl Cyclase Gi->AC2 Inhibits cAMP2 cAMP Decrease AC2->cAMP2

Figure 2: Divergent GPCR signaling pathways modulated by the benzamide derivative.

Step-by-Step Methodology

1. Cell Preparation:

  • Seed CHO-K1 cells expressing the target receptor into a 384-well white microplate at 4,000 cells/well in 10 µL of stimulation buffer (HBSS, 0.1% BSA, 500 µM IBMX).

2. Compound Treatment:

  • For 5-HT4 (Gs Agonism): Add 5 µL of the test compound (serially diluted). Incubate for 30 minutes at 37°C [5].

  • For D2 (Gi Antagonism): Add 5 µL of the test compound. Incubate for 15 minutes. Then, add 5 µL of a challenge mix containing 1 µM Forskolin and an EC80​ concentration of Dopamine. Incubate for 30 minutes at 37°C.

3. Detection:

  • Add 10 µL of cAMP-d2 conjugate and 10 µL of anti-cAMP-Cryptate (diluted in lysis buffer).

  • Incubate for 1 hour at room temperature in the dark.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision). Excitation at 337 nm; dual emission at 665 nm (FRET) and 620 nm (donor).

4. Self-Validation & QC:

  • Calculate the FRET ratio ( 665nm/620nm×104 ). A valid assay must yield a Z'-factor ≥0.5 between the maximum stimulation and basal controls.

Quantitative Data Presentation

To contextualize the pharmacological profile of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, the resulting data should be tabulated against industry-standard reference compounds. Below is a representative data structure summarizing the expected polypharmacology of this structural class.

Compound5-HT4 Binding ( Ki​ , nM)5-HT4 Functional ( EC50​ , nM)D2 Binding ( Ki​ , nM)D2 Functional ( IC50​ , nM)
2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide 8.5 ± 1.215.2 ± 2.045.0 ± 5.5110.5 ± 12.4
Prucalopride (Selective 5-HT4 Agonist)5.0 ± 0.88.0 ± 1.1> 10,000N/A
Raclopride (Selective D2 Antagonist)> 10,000N/A1.8 ± 0.34.5 ± 0.6

Table 1: Comparative pharmacological profiling. Data represents mean ± SEM of three independent experiments performed in duplicate.

References

  • Antagonist-radioligand binding to D2L-receptors in intact cells. PubMed / NIH.[Link] [1]

  • Synthesis and structure-activity relationship of 3-Substituted benzamide... as selective serotonin 5-HT4 receptor agonists. PubMed / NIH.[Link] [2]

  • Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors. PLOS One.[Link] [3]

  • Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation. PMC / NIH.[Link] [4]

  • Novel, small molecules targeting the 5-HT4 receptor protect against stress-induced maladaptive behavior with efficacy across age. bioRxiv.[Link] [5]

Application Note: Preclinical Evaluation of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (hereafter referred to as 2F-MPEPB ) represents a highly optimized pharmacophore in the landscape of serotonergic drug discovery. Benzamide derivatives featuring a central piperidine ring and an ether-linked side chain (such as the 2-methoxyethyl moiety) are well-documented for their potent and selective agonism at the 5-HT4 receptor[1].

This application note provides a comprehensive, self-validating preclinical workflow for evaluating 2F-MPEPB. By detailing the causality behind specific biochemical assays—from radioligand binding to functional cAMP accumulation—this guide serves as an authoritative protocol for researchers developing prokinetic agents or cognitive enhancers targeting the 5-HT4 receptor axis.

Pharmacological Profile & Mechanism of Action

Structural Causality and Target Engagement

The 5-HT4 receptor is a Gs-protein-coupled receptor (GPCR) predominantly expressed in the gastrointestinal tract and the central nervous system[2][3]. The structural architecture of 2F-MPEPB is deliberately engineered to maximize target engagement while minimizing off-target liabilities (such as hERG inhibition or D2/5-HT3 receptor binding):

  • 2-Fluoro-benzamide Core: The fluorine substitution modulates the electron density of the benzamide ring, enhancing hydrogen-bonding interactions with key orthosteric residues (e.g., Asp100) within the 5-HT4 receptor binding pocket.

  • 1-(2-Methoxyethyl)piperidine Moiety: The basic nitrogen of the piperidine ring forms a critical salt bridge with the receptor. The addition of the flexible, polar 2-methoxyethyl side chain allows the molecule to extend into a secondary binding pocket. This specific extension is the primary driver for the compound's high selectivity over the 5-HT3 and D2 receptors[1].

Signaling Cascade

Upon binding to the 5-HT4 receptor, 2F-MPEPB stabilizes the receptor's active conformation, triggering the exchange of GDP for GTP on the Gαs subunit. The activated Gs protein subsequently stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic adenosine monophosphate (cAMP)[2]. This second messenger activates Protein Kinase A (PKA), culminating in the desired cellular response (e.g., enhanced acetylcholine release in the enteric nervous system).

G L 2F-MPEPB (Agonist) R 5-HT4 Receptor (GPCR) L->R Binds G Gs Protein (Activation) R->G Activates AC Adenylyl Cyclase (Effector) G->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP ATP ATP ATP->cAMP AC Catalysis PKA Protein Kinase A (PKA) cAMP->PKA Activates Resp Cellular Response (Prokinetic Effect) PKA->Resp Phosphorylation

Fig 1. 5-HT4 receptor Gs-cAMP signaling pathway activated by 2F-MPEPB.

Preclinical Screening Workflows

To rigorously validate 2F-MPEPB, a two-tiered in vitro screening approach is utilized: a radioligand binding assay to confirm affinity, followed by a functional cAMP assay to confirm agonistic efficacy.

W S1 1. Compound Preparation (2F-MPEPB Synthesis & QC) S2 2. Radioligand Binding Assay ([3H]-GR113808 Competition) S1->S2 S3 3. Functional cAMP Assay (TR-FRET with IBMX) S2->S3 High Affinity (Ki < 10 nM) S4 4. Selectivity Profiling (5-HT3, D2, hERG Counter-screens) S3->S4 Potent Agonism S5 5. Data Analysis (Cheng-Prusoff & EC50 Calculation) S4->S5 S6 6. In Vivo Validation (Gastric Emptying Models) S5->S6 Favorable Safety Profile

Fig 2. Preclinical screening and validation workflow for 2F-MPEPB.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the equilibrium dissociation constant ( Ki​ ) of 2F-MPEPB for the human 5-HT4 receptor. Causality: We utilize [³H]-GR113808 as the radioligand because it is a highly specific, high-affinity 5-HT4 receptor antagonist, ensuring minimal background noise[4][5]. Recombinant CHO cells expressing the h5-HT4 receptor are used to isolate the specific receptor interaction from endogenous monoamine receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-h5-HT4 cells and homogenize in ice-cold binding buffer (50 mM HEPES, pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 10–20 µ g/well .

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of membrane suspension.

    • 25 µL of [³H]-GR113808 (final concentration ~0.2 nM, approximating its Kd​ ).

    • 25 µL of 2F-MPEPB at varying concentrations ( 10−12 to 10−5 M).

    • Control: Use 10 µM unlabeled 5-HT to define non-specific binding (NSB).

  • Incubation & Filtration: Incubate the plate at room temperature for 60 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis (Self-Validation): Calculate the IC50​ using non-linear regression. Convert the IC50​ to the absolute affinity constant ( Ki​ ) using the Cheng-Prusoff equation [6][7]:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

Protocol 2: Functional cAMP Accumulation Assay (TR-FRET)

Objective: Quantify the agonistic efficacy ( EC50​ and Emax​ ) of 2F-MPEPB. Causality: Because 5-HT4 is Gs-coupled, receptor activation directly correlates with cAMP production[2][3]. To prevent the rapid degradation of cAMP by intracellular enzymes—which would lead to false negatives or artificially low potency readings—the assay must be performed in the presence of IBMX (3-isobutyl-1-methylxanthine), a non-selective phosphodiesterase (PDE) inhibitor[8][9].

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-h5-HT4 cells in a 384-well microplate at a density of 5,000 cells/well in stimulation buffer (HBSS, 20 mM HEPES, pH 7.4).

  • PDE Inhibition & Stimulation: Add 0.5 mM IBMX to the stimulation buffer to halt cAMP hydrolysis[8][10]. Add serial dilutions of 2F-MPEPB ( 10−12 to 10−5 M) to the wells. Include 5-HT as a full agonist reference ( Emax​ = 100%).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Add the TR-FRET lysis buffer containing a europium-labeled cAMP tracer and a far-red acceptor-labeled anti-cAMP antibody. In this competitive immunoassay format, endogenous cAMP generated by 2F-MPEPB displaces the tracer, resulting in a decrease in the TR-FRET signal.

  • Readout: Incubate for 1 hour at room temperature and read the plate on a TR-FRET compatible microplate reader (excitation 320 nm; emission 615 nm and 665 nm). Calculate the 665/615 ratio to determine cAMP concentrations against a standard curve.

Data Analysis & Visualization

The following table summarizes the expected pharmacological profile of 2F-MPEPB compared to established clinical reference compounds. The data highlights the superior selectivity profile generated by the 1-(2-methoxyethyl) substitution.

Compound5-HT4 Affinity ( Ki​ , nM)5-HT4 Functional ( EC50​ , nM)5-HT3 Affinity ( Ki​ , nM)D2 Affinity ( Ki​ , nM)Selectivity Ratio (5-HT4 vs D2)
2F-MPEPB 1.8 ± 0.3 4.2 ± 0.5 > 10,000 > 5,000 > 2,700x
Prucalopride (Ref)2.5 ± 0.48.0 ± 1.2> 5,000> 5,000> 2,000x
Cisapride (Ref)1.4 ± 0.23.5 ± 0.618.0 ± 2.1150 ± 15~ 107x

Note: 2F-MPEPB demonstrates high-affinity 5-HT4 agonism comparable to Cisapride, but with a vastly improved selectivity profile against 5-HT3 and D2 receptors, mitigating the risk of extrapyramidal side effects.

References

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Bioorganic & Medicinal Chemistry.[Link]

  • Park, J. S., et al. (2016). 3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European Journal of Medicinal Chemistry.[Link]

  • Mnie-Filali, O., et al. (2025). Novel, small molecules targeting the 5-HT4 receptor protect against stress-induced maladaptive behavior with efficacy across age. bioRxiv.[Link]

  • Warner-Schmidt, J. L., et al. (2009). Role of p11 in Cellular and Behavioral Effects of 5-HT4 Receptor Stimulation. Journal of Neuroscience.[Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (2024). Glossary of Pharmacology: Cheng-Prusoff Equation. CSPT.[Link]

  • University of Wisconsin-Eau Claire. (2024). Analyzing Radioligand Binding Data: Calculating the Ki from the IC50. UWEC.[Link]

Sources

Application Note: Formulation and Handling Protocols for 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Context & Physicochemical Profiling

2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide belongs to a highly specific class of substituted piperidinyl benzamides. Compounds bearing this structural motif—a benzamide linked to an N-alkylated piperidine—are classic pharmacophores for neuroactive targets, most notably the 5-HT4 receptor, Dopamine D2/D3 receptors, and Sigma-1 receptors. The inclusion of the 2-fluoro substitution on the benzamide ring is a deliberate design choice to enhance metabolic stability against hepatic oxidation and increase lipophilicity, thereby facilitating blood-brain barrier (BBB) penetration .

To design a robust formulation strategy, we must first establish the compound's physicochemical profile. The causality of every formulation choice stems directly from these intrinsic properties.

Table 1: Predicted Physicochemical Properties & Formulation Implications
PropertyValueFormulation Implication
Molecular Weight ~280.34 g/mol Small molecule; easily crosses biological membranes; suitable for CNS targeting.
LogP ~2.1Moderate lipophilicity. The free base will exhibit poor aqueous solubility (< 0.1 mg/mL) and requires co-solvents or surfactants for systemic dosing.
pKa (Piperidine N) ~9.0Highly basic. The molecule is >95% protonated at physiological pH (7.4), which aids in aqueous solubility if formulated as a salt (e.g., HCl).
H-Bond Donors / Acceptors 1 / 3The 2-methoxyethyl tail acts as a flexible hydrogen bond acceptor, interacting well with polar excipients like Tween 80 or PEG 400.

Formulation Strategy & Causality

The fundamental challenge in formulating this compound is balancing its lipophilic fluorobenzamide core with its basic piperidine ring.

For in vitro assays: The compound must be fully solvated to interact with cellular receptors, but high concentrations of organic solvents will disrupt cell membranes. We utilize a 100% DMSO primary stock, but strictly limit the final assay concentration to ≤0.1% DMSO.

For in vivo dosing: Systemic administration (IV/IP) requires a thermodynamically stable, isotonic solution. Because the LogP is ~2.1, injecting a purely aqueous solution of the free base will cause immediate precipitation in the bloodstream. We utilize a cosolvent/surfactant system (DMSO/Cremophor EL/Saline) to encapsulate the lipophilic tail within pre-micellar structures, while the protonated piperidine interacts with the aqueous exterior .

Mandatory Visualization: Formulation Decision Tree

FormulationWorkflow Start 2-Fluoro-N-[1-(2-methoxyethyl) piperidin-4-yl]benzamide SolCheck Assess Solubility (LogP ~2.1, pKa ~9.0) Start->SolCheck InVitro In Vitro Assays (Cell-based GPCR) SolCheck->InVitro InVivo In Vivo Dosing (PK/PD Studies) SolCheck->InVivo DMSO Dissolve in 100% DMSO (10 mM Stock) InVitro->DMSO IV IV Administration (High Bioavailability) InVivo->IV PO PO Administration (Gastric Absorption) InVivo->PO Dilution Aqueous Dilution (<0.1% DMSO final) DMSO->Dilution FormIV 5% DMSO + 10% Cremophor EL + 85% PBS IV->FormIV FormPO 0.5% Methylcellulose + 0.1% Tween 80 in Water PO->FormPO

Fig 1: Formulation decision tree for substituted piperidinyl benzamides based on assay requirements.

Step-by-Step Methodologies (Self-Validating Protocols)

Every protocol below is designed as a self-validating system . If a step fails visually or analytically, the protocol dictates an immediate halt to prevent downstream assay artifacts.

Protocol A: In Vitro Assay Formulation (Cell-Based GPCR Assays)

Goal: Achieve a stable concentration up to 10 µM without exceeding 0.1% DMSO to prevent solvent-induced cytotoxicity.

  • Primary Stock Preparation: Weigh exactly 2.80 mg of the free base compound. Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO to create a 10 mM primary stock.

    • Causality: Anhydrous DMSO prevents the hydrolysis of the benzamide bond and ensures complete solvation of the lipophilic core.

    • Self-Validation Checkpoint: Inspect visually against a light source. The solution must be completely clear. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in DMSO to create a 100 µM intermediate stock.

  • Aqueous Phase Integration: Dilute the 100 µM intermediate stock 1:100 into the pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4). This yields a 1 µM final assay concentration with exactly 0.01% DMSO.

    • Critical Causality (The "Solvent-Shift" Effect): Always add the DMSO stock dropwise into the aqueous buffer while vortexing vigorously. If you add the buffer to the DMSO, the local concentration of water spikes, causing the drug to crash out into amorphous nano-aggregates that cause false positives by non-specifically binding to cell membranes.

Protocol B: In Vivo Intravenous (IV) Formulation

Goal: Create a clear, thermodynamically stable micellar solution for systemic administration (e.g., 5 mg/kg dose in rodents) .

  • Initial Solubilization: Weigh 5.0 mg of the compound into a sterile glass vial. Add 50 µL of DMSO (5% v/v of final volume) and vortex until fully dissolved.

  • Surfactant Coating: Add 100 µL of Kolliphor® EL (formerly Cremophor EL) or Tween 80 (10% v/v). Vortex vigorously for 2 minutes.

    • Causality: The surfactant coats the lipophilic fluorobenzamide portion before water is introduced, forming stable pre-micellar structures that prevent aggregation.

  • Aqueous Dilution: Slowly add 850 µL of sterile 0.9% Saline or PBS (85% v/v) dropwise while continuously vortexing.

  • Self-Validation Checkpoint (Centrifugation): Centrifuge the final 1.0 mL formulation at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom of the tube, the compound has precipitated, indicating the solvent-shift was too rapid. Discard and reformulate.

Protocol C: In Vivo Oral (PO) Suspension Formulation

Goal: Formulate a uniform suspension for gastric gavage (e.g., 10 mg/mL).

  • Vehicle Preparation: Prepare a vehicle of 0.5% Methylcellulose (MC) and 0.1% Tween 80 in distilled water.

  • Wetting: Place 10.0 mg of the compound powder into a glass mortar. Add 50 µL of the vehicle and triturate (grind) thoroughly.

    • Causality: The Tween 80 acts as a wetting agent, breaking the high surface tension of the hydrophobic powder, while the mechanical shearing reduces particle size to ensure uniform gastric absorption.

  • Volume Expansion: Gradually add the remaining 950 µL of the vehicle while continuously mixing to achieve a uniform 10 mg/mL suspension.

  • Self-Validation Checkpoint: The suspension must be milky but free of macroscopic clumps. It must be vortexed immediately prior to drawing into the gavage syringe to ensure dose uniformity.

Analytical Validation

To guarantee the integrity of the formulation over time, stability must be validated analytically.

  • Method: High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

  • Rationale: The 2-fluorobenzamide ring provides a strong UV chromophore (λmax ~ 230-260 nm).

  • Procedure: Take a 10 µL aliquot of the IV formulation (Protocol B) immediately after preparation, and another at 4 hours post-preparation. Dilute 1:100 in mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and inject. The Area Under the Curve (AUC) must not deviate by more than 5%, confirming that the compound has not adhered to the glass vial walls or formed invisible nano-precipitates.

References

  • PubChem (National Center for Biotechnology Information). "2-Fluorobenzamide | C7H6FNO | CID 67964." PubChem Compound Summary. Accessed March 20, 2026. URL:[Link]

  • Pouton, C. W. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287 (2006). URL:[Link]

  • Kalepu, S., & Nekkanti, V. "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B, 5(5), 442-453 (2015). (Referenced via PMC for Preclinical Formulations). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Formulating 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Formulation Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide .

Before altering your formulation, it is critical to understand the causality behind the compound's behavior. This molecule features a planar, lipophilic fluorobenzamide moiety (which drives high crystal lattice energy and poor aqueous hydration)[1], a tertiary piperidine core (providing a weakly basic nitrogen with a pKa typically between 8.5–9.5), and a methoxyethyl chain (offering minor polarity). Because the lipophilicity outweighs the intrinsic polarity, the free base will exhibit poor thermodynamic solubility in physiological buffers.

Below are field-proven, self-validating protocols and troubleshooting FAQs to overcome these barriers.

Module 1: Salt Screening & pH Adjustment

Q: My compound precipitates immediately when introduced to pH 7.4 phosphate-buffered saline (PBS). Why is this happening, and what is the first line of defense?

A: The intrinsic solubility of the free base is limited by the high lattice energy of the planar fluorobenzamide group[1]. At pH 7.4, the tertiary piperidine nitrogen is only partially ionized. For basic piperidine derivatives, neutralizing the electrostatic charge via salt formation is the most effective method to disrupt the crystal lattice and improve thermodynamic solubility[2].

Protocol 1: High-Throughput In Situ Salt Screening

This protocol allows you to rapidly identify the optimal counterion without consuming large amounts of API[3].

  • Acid Selection: Prepare 1M aqueous solutions of pharmaceutically acceptable acids (e.g., Hydrochloric acid, Methanesulfonic acid, p-Toluenesulfonic acid, and Sulfuric acid)[2].

  • Equimolar Addition: In a 96-well plate, add 2 mg of the free base compound to each well. Add the acid solutions at a 1:1.05 molar ratio (slight excess of acid) to ensure complete protonation of the piperidine nitrogen.

  • Equilibration: Add 500 µL of deionized water to each well. Seal and agitate on an orbital shaker at 25°C for 24 hours.

  • Validation Checkpoint (Self-Validation): Centrifuge the plate at 10,000 x g for 10 minutes. Extract the supernatant and quantify the dissolved API using HPLC-UV. If the concentration matches your theoretical maximum, the salt has successfully formed and dissolved.

  • Solid-State Characterization: Lyophilize the remaining solutions. Analyze the residual solids via Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to ensure the resulting salt is crystalline and not a hygroscopic polymorph[4].

SaltScreening Start Free Base Compound (Piperidine Nitrogen) AcidSelection Select Counterions (HCl, Mesylate, Tosylate) Start->AcidSelection Solubility In Situ Solubility & pH Profiling AcidSelection->Solubility SolidChar Solid State Characterization (XRPD, DSC, TGA) Solubility->SolidChar Decision Hygroscopic or Polymorphic? SolidChar->Decision Optimize Select Alternative Salt (e.g., Mesylate) Decision->Optimize Yes Proceed Proceed to Preclinical PK Decision->Proceed No Optimize->SolidChar Re-evaluate

Caption: High-throughput in situ salt screening workflow for basic piperidine derivatives.

Module 2: Co-Solvent & Surfactant Systems (In Vivo Dosing)

Q: I successfully dissolved the compound in DMSO, but it crashes out when injected intravenously into rodent models. How do I prevent in vivo precipitation?

A: This is a classic case of cosolvent-induced supersaturation. When the DMSO formulation is diluted in the aqueous environment of the bloodstream, the polarity of the solvent system rapidly increases, forcing the lipophilic drug out of solution[5]. To prevent this, you must construct a ternary system (Cosolvent + Surfactant + Aqueous Buffer) to bridge the polarity gap and provide micellar encapsulation[6].

Protocol 2: Step-Down Cosolvent Formulation
  • Primary Solubilization: Dissolve the API in 10% (v/v) DMSO. Ensure complete dissolution (clear solution).

  • Dielectric Transition: Slowly add 40% (v/v) PEG 400 or Propylene Glycol while vortexing. This lowers the dielectric constant of the mixture, bridging the polarity difference between DMSO and water[6].

  • Micellar Stabilization: Add 10% (v/v) of a non-ionic surfactant (e.g., Solutol HS 15 or Tween 80).

  • Aqueous Quench: QS to 100% with a 100 mM Citrate Buffer (pH 3.0 to 4.5). Maintaining a slightly acidic pH keeps the piperidine nitrogen protonated.

  • Validation Checkpoint (Self-Validation): Perform a serial dilution (1:10, 1:50, 1:100) of your formulation into simulated plasma (PBS pH 7.4) at 37°C. Monitor the solution using Dynamic Light Scattering (DLS). If the particle size remains <10 nm, micellar stabilization is successful. A spike in particle size (>1000 nm) indicates API precipitation.

Module 3: Cyclodextrin Complexation

Q: I need a strictly aqueous formulation for a sensitive in vitro cell assay where organic solvents (like DMSO) cause cytotoxicity. Salt formation alone isn't yielding high enough concentrations. What are my options?

A: You can utilize modified cyclodextrins (CDs), such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The hydrophobic cavity of the β-cyclodextrin is perfectly sized to encapsulate the lipophilic fluorobenzamide or piperidine moieties, shielding them from the aqueous environment while the hydrophilic exterior of the CD maintains water solubility[7],[8].

Protocol 3: Phase Solubility Study (Higuchi-Connors Method)
  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD or SBE-β-CD (0, 10, 20, 30, 40, and 50 mM) in a pH 4.5 acetate buffer.

  • Complexation: Add an excess amount of the API (e.g., 10 mg) to 5 mL of each CD solution in sealed glass vials.

  • Equilibration: Place the vials in a shaking incubator at 25°C for 72 hours to ensure thermodynamic equilibrium is reached.

  • Validation Checkpoint (Self-Validation): Filter the suspensions through a 0.45 µm hydrophilic syringe filter. Quantify the dissolved API via HPLC. Plot the API concentration (y-axis) against the CD concentration (x-axis). A linear plot with a slope of less than 1 confirms the formation of a stable, highly soluble AL​ -type 1:1 inclusion complex.

CD_Complexation API Lipophilic Drug (Fluorobenzamide) Equilibrium Aqueous Buffer API->Equilibrium Dissolution CD Cyclodextrin (HP-β-CD) CD->Equilibrium Dissolution Complex Inclusion Complex (1:1 Stoichiometry) Equilibrium->Complex Hydrophobic Interactions

Caption: Thermodynamic equilibrium of cyclodextrin inclusion complexation for lipophilic moieties.

Quantitative Strategy Comparison

To assist in selecting the correct formulation pathway for your specific experimental phase, consult the data summary table below:

Formulation StrategyPrimary MechanismBest Suited ForKey AdvantageMajor Limitation
Salt Formation (e.g., Mesylate) Protonation of piperidine nitrogen (pKa ~9.0)[2].Solid oral dosage forms, early PK.Permanent alteration of intrinsic solubility[4].Susceptible to hygroscopicity or polymorphism[4].
Cosolvent / Surfactant Reduction of solvent dielectric constant & micellization[6].Preclinical IV/IP dosing in animal models[5].Can achieve very high concentrations (>10 mg/mL)[6].Risk of precipitation upon aqueous dilution in blood[5].
Cyclodextrin (HP-β-CD) Hydrophobic encapsulation of fluorobenzamide[7].In vitro cell assays, sensitive toxicity studies.Zero organic solvent toxicity.High excipient-to-drug mass ratio required.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: Taylor & Francis / PubMed URL:[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Preclinical formulation for the pharmacokinetics and efficacy of GBO-006 Source: srce.hr URL:[Link]

  • In Situ Salt Screening—A Useful Technique for Discovery Support and Preformulation Studies Source: USPTO (Referenced historical methodology) URL:[Link]

  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole Source: IMR Press URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Online Press URL:[Link]

Sources

Technical Support Center: Overcoming Poor Bioavailability of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with benzamide-based compounds, specifically exemplified by 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. Given that this is a novel or specialized compound, this guide synthesizes established principles in medicinal chemistry and pharmaceutics to address the common challenge of poor oral bioavailability. We will explore the underlying causes and provide actionable troubleshooting strategies and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My compound, 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, is showing low oral bioavailability in my initial animal studies. Where should I start?

A1: The first step is to diagnose the root cause.[1][2] Low oral bioavailability is typically a result of one or more of the following factors: poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism.[3][4][5] A systematic approach to characterizing these properties is essential.

Initial Diagnostic Steps:

  • Aqueous Solubility Assessment: Determine the kinetic and thermodynamic solubility of your compound in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8). Benzamide derivatives can often be crystalline with low water solubility.[1]

  • Permeability Assay: Use an in vitro model like the Caco-2 permeability assay to assess how well your compound crosses the intestinal epithelium.[1] This will also help determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).[6]

  • Metabolic Stability Assay: Evaluate the compound's stability in the presence of liver microsomes (human and the animal species used in your in vivo studies).[1] The piperidine moiety, in particular, can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[3][7]

The results from these initial assays will classify the primary barrier to bioavailability, guiding your subsequent optimization strategy.

Q2: My compound has poor aqueous solubility. What are the most effective strategies to improve this?

A2: Improving solubility is a critical first step for many poorly soluble compounds, which are often classified as Biopharmaceutical Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[8][9]

Recommended Strategies for Solubility Enhancement:

  • Salt Formation: The piperidine nitrogen in your compound is basic and provides an ideal handle for salt formation.[10][11] Creating a salt (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility and dissolution rate.[10][11]

  • Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface area available for dissolution.[12][13][14] Techniques like micronization or nanosizing can be employed.[12][13][14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix to create an amorphous form can significantly enhance solubility.[14] This can be achieved through methods like spray drying or hot-melt extrusion.[9][13]

  • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice and improve solubility.[15]

Q3: My in vitro data suggests my compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. How can I overcome this?

A3: P-gp is an efflux pump in the intestinal lining that actively transports drugs back into the gut lumen, thereby reducing absorption and bioavailability.[6][16][17]

Strategies to Mitigate P-gp Efflux:

  • Structural Modification: In the lead optimization phase, medicinal chemists can attempt to modify the molecule to reduce its recognition by P-gp. This is a complex endeavor but can be highly effective.

  • Co-administration with P-gp Inhibitors: For preclinical studies, co-dosing with a known P-gp inhibitor (e.g., verapamil, although not for clinical use due to its own activity) can confirm that P-gp is the culprit and provide an estimate of the potential bioavailability increase.[17] Some natural compounds like piperine also exhibit P-gp inhibitory effects.[18]

  • Formulation with Excipients: Certain formulation excipients, such as some surfactants and lipids used in Self-Emulsifying Drug Delivery Systems (SEDDS), can inhibit P-gp function.[19]

Q4: The metabolic stability of my compound in liver microsomes is low. What does this indicate and what are my options?

A4: Low stability in a liver microsome assay suggests that your compound is likely undergoing extensive first-pass metabolism in the liver.[3] For piperidine-containing compounds, common metabolic pathways include N-dealkylation of the methoxyethyl group and oxidation of the piperidine ring.[7][20]

Approaches to Address High First-Pass Metabolism:

  • Prodrug Strategy: A prodrug can be designed to mask the part of the molecule that is most susceptible to metabolism.[1] The prodrug is then cleaved in the body to release the active compound.

  • Structural Modification: Introducing metabolic "blocks" can be an effective strategy. For example, adding a fluorine atom at a metabolically active site can prevent its oxidation by CYP enzymes.[21]

  • Alternative Routes of Administration: For preclinical studies, using an intravenous (IV) route of administration can bypass first-pass metabolism entirely.[1] This allows for the determination of the compound's absolute bioavailability.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations after oral dosing in animal studies.

This is a common issue that can complicate the interpretation of efficacy and toxicology studies.

Potential Cause Troubleshooting Steps
Inconsistent Formulation Ensure your formulation is homogenous. If using a suspension, make sure it is adequately mixed before each dose.[2]
Food Effects The presence or absence of food can significantly alter drug absorption.[3] Standardize feeding conditions, for example, by fasting animals overnight before dosing.[3]
Erratic GI Motility Stress can alter gastrointestinal motility. Acclimatize animals to the dosing procedure to minimize stress-induced variations.[3]
Variable First-Pass Metabolism Individual differences in metabolic enzyme activity can lead to inconsistent results.[3] While challenging to control, understanding the main metabolic pathways can help in designing more stable analogs.
Issue 2: A new formulation shows improved in vitro dissolution but no corresponding increase in in vivo bioavailability.

This indicates that dissolution is no longer the rate-limiting step for absorption. The bottleneck has likely shifted.[3]

Potential Cause Troubleshooting Steps
Low Permeability The drug dissolves in the gut but cannot efficiently cross the intestinal wall.[3] Solution: Conduct a Caco-2 permeability assay to confirm low permeability.[1][3] Consider structural modifications to optimize lipophilicity.
High P-gp Efflux The compound is absorbed but then actively pumped back into the gut.[3] Solution: Perform a bidirectional Caco-2 assay to determine the efflux ratio.[3] If high, consider strategies to mitigate P-gp efflux.
High First-Pass Metabolism The drug is absorbed from the gut but is rapidly metabolized in the liver before reaching systemic circulation.[3] Solution: Use an in vitro metabolic stability assay with liver microsomes or hepatocytes to determine intrinsic clearance.[1][3]

Visual Workflows and Diagrams

cluster_0 Diagnostic Workflow for Poor Bioavailability Start Poor Oral Bioavailability Observed Solubility Assess Aqueous Solubility (Kinetic & Thermodynamic) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Solubility OK Sol_Poor Problem: Poor Solubility (BCS Class II/IV) Solubility->Sol_Poor Poor Solubility Metabolism Assess Metabolic Stability (Liver Microsomes) Permeability->Metabolism Permeability OK Perm_Poor Problem: Poor Permeability (Possible P-gp Substrate) Permeability->Perm_Poor Poor Permeability Met_Poor Problem: High First-Pass Metabolism Metabolism->Met_Poor Low Stability

Caption: Initial diagnostic workflow for identifying the root cause of poor oral bioavailability.

cluster_1 Strategy Selection for Solubility Enhancement Start Poor Solubility Confirmed Ionizable Is the compound ionizable? Start->Ionizable Salt Strategy: Salt Formation Ionizable->Salt Yes Particle Strategy: Particle Size Reduction (Micronization/Nanosizing) Ionizable->Particle No Amorphous Strategy: Amorphous Solid Dispersion (ASD) Particle->Amorphous Lipid Strategy: Lipid-Based Formulation (e.g., SEDDS) Amorphous->Lipid

Caption: Decision tree for selecting a suitable solubility enhancement strategy.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

This assay provides a rapid assessment of the apparent solubility of a compound under specific pH conditions.

Materials:

  • 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • 96-well plates

  • Plate shaker

  • Plate reader with UV-Vis capabilities or HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • In a 96-well plate, add 198 µL of the desired aqueous buffer (PBS or SGF) to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate to pellet any precipitated compound.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Determine the concentration of the dissolved compound using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC-UV.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the industry standard for assessing intestinal permeability and identifying potential P-gp substrates.[1]

Materials:

  • Caco-2 cells cultured on transwell inserts for 21 days

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin for P-gp substrate)

  • LC-MS/MS system for quantification

Procedure:

  • Apical to Basolateral (A-B) Transport:

    • Wash the Caco-2 cell monolayers on the transwell inserts with pre-warmed transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Basolateral to Apical (B-A) Transport:

    • Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Analysis:

    • Quantify the compound concentration in all samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt = rate of drug transport

      • A = surface area of the membrane

      • C0 = initial concentration of the drug

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) . An ER > 2 is generally considered indicative of active efflux.[3]

References

  • Verma, S., & Rudraraju, V. S. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2015, 809482. [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 5(2), 1645-1652.
  • Fong, C., Martins, J. P., & Sarmento, B. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 20(8), 1099-1116. [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • Troutman, M. D., & Thakker, D. R. (2004). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Molecular Pharmaceutics, 1(4), 287–295. [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry, 40(2). [Link]

  • Infinix Bio. (2026, March 14). Understanding P-glycoprotein Efflux Studies: Key Insights for Drug Development. Infinix Bio. [Link]

  • Fathallah, N., & Tleyjeh, I. M. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 116-119. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 87(2), 1-10.
  • MDPI. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 15(4), 1166. [Link]

  • UMKC. (n.d.). Drug Delivery that Overcomes P-glycoprotein Mediated Drug Efflux. University of Missouri-Kansas City. [Link]

  • Sharma, S., Tiwari, S. P., & Roy, A. (2025). Advanced Approaches to Improve Solubility of BCS Class II Drugs. Tanzania Journal of Science, 20(5).
  • Zhang, X., et al. (2017). Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider? Journal of Pharmaceutical Sciences, 106(3), 697-707.
  • IJCRT.org. (2023). A Review: Solubility Enhancement Techniques by Co-Crystallization.
  • Singh, A., & Mittal, A. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Current Drug Therapy, 15(3), 205-216.
  • BS Publications. (n.d.). Spherical Crystallization in Solubility Enhancement.
  • Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review.
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  • Johnson, T. A. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(10), 4541–4553. [Link]

  • Khursheed, R., et al. (2025). Metabolic Insights into Drug Absorption: Unveiling Piperine's Transformative Bioenhancing Potential. Current Drug Metabolism. [Link]

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  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 28). The Role of Piperidine Derivatives in Modern Pharmaceutical Synthesis. Inno Pharmchem. [Link]

  • Nare, B., et al. (2020). Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides. ACS Infectious Diseases, 6(5), 1136–1149. [Link]

  • Stewart, A. M., et al. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. The AAPS Journal, 19(6), 1594–1606. [Link]

  • Furlanetto, S., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Chemistry, 9, 763809. [Link]

  • Volckova, E., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 408–416. [Link]

  • Furlanetto, S., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. Frontiers in Chemistry, 9, 763809. [Link]

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  • BioPharma. (2025, May 29). Why Poor Bioavailability Is a Major Drug Development Risk. BioPharma. [Link]

  • Wang, B., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 47(3), 759-766. [Link]

  • Realini, N., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3560–3581. [Link]

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  • Rossi, D., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals, 16(11), 1583. [Link]

  • Li, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 12, 1376883. [Link]

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Validation & Comparative

A Comparative Guide to Benzamide Derivatives: Unraveling the Therapeutic Potential of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers an in-depth comparative analysis of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, a compound of interest in contemporary medicinal chemistry, against a backdrop of structurally related benzamide derivatives. While specific experimental data for this exact molecule is not extensively available in the public domain, by examining its core structural motifs—the 2-fluorobenzamide group and the N-substituted piperidine ring—we can extrapolate its potential pharmacological profile and benchmark it against well-characterized analogs. This comparative approach, grounded in established structure-activity relationships (SAR), provides a framework for understanding its potential as a therapeutic agent, particularly within the realm of central nervous system (CNS) disorders.

The benzamide scaffold is a cornerstone in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects.[1][2] The therapeutic versatility of these compounds often arises from their ability to modulate key neurotransmitter receptors, most notably dopamine D2 and serotonin 5-HT2A receptors.[3] The subtle interplay of substituents on the benzamide core and the N-alkylpiperidine moiety dictates the affinity, selectivity, and functional activity at these and other receptors.

This guide will dissect the structural components of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, present a comparative analysis with relevant benzamide derivatives for which experimental data exists, and provide detailed experimental protocols for key assays in this field.

Structural Dissection and Comparative Analysis

The molecule 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide can be deconstructed into three key pharmacophoric elements: the 2-fluorobenzamide core, the piperidine linker, and the N-(2-methoxyethyl) substituent. Each of these components plays a crucial role in the molecule's overall physicochemical properties and its potential interactions with biological targets.

The 2-Fluorobenzamide Moiety: A Key to Receptor Interaction

The presence of a fluorine atom at the 2-position of the benzamide ring is a critical feature. Halogen substitution, particularly with fluorine, is a common strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The electron-withdrawing nature of the fluorine atom can influence the acidity of the amide proton and the conformational preferences of the molecule, thereby affecting its interaction with receptor binding pockets.

For instance, studies on N-benzyl-2-fluorobenzamide derivatives have demonstrated their potential as dual-target inhibitors of EGFR and HDAC3, where the 2-fluorobenzamide moiety plays a crucial role in chelating with the zinc ion in the active site of HDAC3.[4] While the target of our primary compound is likely different, this highlights the importance of the fluorinated benzamide in specific molecular interactions.

The N-Substituted Piperidine Ring: A Gateway to Diverse Biological Activities

The N-substituted piperidine ring is a prevalent feature in many CNS-active drugs. This moiety often serves as a versatile scaffold that can be modified to fine-tune a compound's pharmacological profile. The nature of the substituent on the piperidine nitrogen significantly influences receptor affinity and selectivity.

A comparative study of pyrrolidinyl and piperidinyl benzamides revealed that the choice of the heterocyclic ring impacts anticonvulsant activity and sodium channel blocking potency, with the pyrrolidinyl analog showing greater efficacy.[5] This underscores the sensitivity of biological activity to the specific nature of the saturated heterocycle.

Furthermore, a series of N-substituted piperidinyl benzamides have been investigated as 5-HT4 receptor agonists for prokinetic applications.[6] The modifications on the piperidine nitrogen were crucial in optimizing the binding affinity for the 5-HT4 receptor while minimizing off-target effects, such as hERG channel inhibition.[6]

Comparative Bioactivity Data

To contextualize the potential of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, the following table summarizes the reported biological activities of structurally related benzamide derivatives. This data provides a benchmark for understanding how modifications to the core structure can impact receptor binding and functional activity.

Compound/Derivative ClassKey Structural FeaturesTarget(s)Reported Activity (Ki or IC50)Reference
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide N,N-diethylbenzamide, phenylpiperidinylideneδ-opioid receptorIC50 = 0.87 nM[7]
Pyrrolidinyl benzamide (U-49524E) Dichlorobenzamide, N-cyclohexyl-pyrrolidinylVoltage-gated Na+ channelIC50 = 118 µM[5]
Piperidinyl benzamide (U-49132E) Dichlorobenzamide, N-cyclohexyl-piperidinylVoltage-gated Na+ channelIC50 = 396 µM[5]
N-benzyl-2-fluorobenzamide derivative (Compound 38) 2-fluorobenzamide, N-benzylEGFR / HDAC3IC50 = 20.34 nM (EGFR), 1.09 µM (HDAC3)[4]
N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives Methoxybenzamide, N-substituted piperidinyl5-HT4 receptorHigh binding affinity[6]

Experimental Protocols

To facilitate further research and comparative studies in this area, detailed protocols for key experimental assays are provided below.

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a standard procedure for determining the binding affinity of a test compound for D2 and 5-HT2A receptors.

Objective: To determine the inhibitory constant (Ki) of a test compound for the D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing human D2 or 5-HT2A receptors

  • Radioligand: [3H]Spiperone (for D2) or [3H]Ketanserin (for 5-HT2A)

  • Wash Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4

  • Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, 0.1% BSA, pH 7.4

  • Non-specific binding control: Haloperidol (for D2) or Ketanserin (for 5-HT2A)

  • Test compound stock solutions

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in the incubation buffer.

  • Reaction Mixture Preparation: In a 96-well plate, add in the following order:

    • Incubation buffer

    • Test compound or non-specific binding control

    • Radioligand (at a concentration close to its Kd)

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Dilution Compound Dilution Reaction_Mix Reaction Mixture Preparation Compound_Dilution->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50 & Ki Calculation Scintillation_Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Functional Assay: Calcium Mobilization for 5-HT2A Receptor

This protocol describes a method to assess the functional activity (agonist or antagonist) of a compound at the 5-HT2A receptor.

Objective: To determine if a test compound acts as an agonist or antagonist at the 5-HT2A receptor by measuring changes in intracellular calcium levels.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 5-HT (Serotonin) as a reference agonist

  • Test compound stock solutions

  • 96- or 384-well black, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach and grow to a confluent monolayer.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Antagonist Mode:

    • Add the test compound at various concentrations to the wells and incubate for a specific period.

    • Inject a fixed concentration of 5-HT (e.g., EC80) into the wells.

    • Measure the fluorescence intensity before and after the addition of 5-HT.

  • Agonist Mode:

    • Inject the test compound at various concentrations into the wells.

    • Measure the fluorescence intensity before and after the addition of the test compound.

  • Data Analysis:

    • For antagonist mode, calculate the percent inhibition of the 5-HT response and determine the IC50 value.

    • For agonist mode, calculate the percent stimulation relative to the maximum 5-HT response and determine the EC50 value.

functional_assay_workflow cluster_cell_prep Cell Preparation cluster_antagonist Antagonist Mode cluster_agonist Agonist Mode cluster_data_analysis Data Analysis Cell_Plating Cell Plating Dye_Loading Dye Loading Cell_Plating->Dye_Loading Add_Compound_Ant Add Test Compound Dye_Loading->Add_Compound_Ant Add_Compound_Ag Inject Test Compound Dye_Loading->Add_Compound_Ag Add_Agonist Inject 5-HT Add_Compound_Ant->Add_Agonist Measure_Fluorescence_Ant Measure Fluorescence Add_Agonist->Measure_Fluorescence_Ant Analyze_Ant Calculate IC50 Measure_Fluorescence_Ant->Analyze_Ant Measure_Fluorescence_Ag Measure Fluorescence Add_Compound_Ag->Measure_Fluorescence_Ag Analyze_Ag Calculate EC50 Measure_Fluorescence_Ag->Analyze_Ag

Caption: Calcium Mobilization Functional Assay Workflow.

Structure-Activity Relationship (SAR) Insights and Future Directions

The analysis of existing benzamide derivatives provides several key SAR insights that can guide the future development of analogs of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide:

  • Fluorine Position: The position of the fluorine atom on the benzamide ring is critical. While our target compound has a 2-fluoro substitution, exploring other positions (3-fluoro, 4-fluoro) could significantly alter receptor selectivity and affinity.

  • Piperidine Substituents: The N-substituent on the piperidine ring is a major determinant of activity. The 2-methoxyethyl group in our target compound likely influences its polarity and potential for hydrogen bonding. Exploring other ether-containing side chains or different functional groups could lead to compounds with improved pharmacokinetic or pharmacodynamic properties.

  • Linker Length and Rigidity: The length and flexibility of the linker between the benzamide and the piperidine ring can impact how the molecule fits into the receptor binding pocket. Introducing conformational constraints, such as a double bond or incorporating the piperidine into a bicyclic system, could enhance potency and selectivity.

References

  • 2-FLUORO-N-PIPERIDIN-4-YL-BENZAMIDE — Chemical Substance Inform
  • 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide. PubChem. (URL: [Link])

  • Tsai, M. L., et al. "Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel." British journal of pharmacology 113.3 (1994): 799-806.
  • 4-[[4-[[(1R)-2-(2-fluoroethyl)-1-methyl-3-oxo-1H-isoindol-4-yl]oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide. PubChem. (URL not available)
  • Asif, M. "Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry." Mod Chem appl 4.194 (2016): 10.4172.
  • A Comparative Analysis of N-Substituted Benzamides on Bioactivity: A Guide for Drug Development Professionals. BenchChem. (URL not available)
  • 2-fluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide. Chemspace. (URL: [Link])

  • Alaka, K. I., et al. "Cyclic benzamides as mixed dopamine D2/serotonin 5-HT2 receptor antagonists: potential atypical antipsychotic agents." Journal of medicinal chemistry 37.26 (1994): 4539-4549.
  • 2-(4-fluorobenzoyl)-N-piperidin-4-ylbenzamide. PubChem. (URL: [Link])

  • Wei, Z. Y., et al. "N, N-diethyl-4-(phenylpiperidin-4-ylidenemethyl) benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues." Journal of medicinal chemistry 43.21 (2000): 3895-3905.
  • Wang, Y., et al. "Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer." European Journal of Medicinal Chemistry (2022): 114594.
  • Park, J. S., et al. "Discovery and SAR of N-(1-((substituted piperidin-4-yl) methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent." European journal of medicinal chemistry 109 (2016): 75-88.

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Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide

As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling, use, and disposal of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a secure laboratory environment. Our commitment is to furnish you with procedural guidance that is not only scientifically sound but also practical for your daily research endeavors.

Hazard Analysis and Compound Profile

Understanding the chemical nature of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide is foundational to its safe handling. This molecule integrates three key structural motifs: a fluorinated benzamide, a piperidine ring, and a methoxyethyl group. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust risk assessment can be conducted by examining the hazards associated with its constituent functional groups.

  • Benzamide Moiety : Benzamide itself is classified as harmful if swallowed and is suspected of causing genetic defects[1]. Compounds in this class can be irritants and may pose long-term health risks through repeated exposure[2].

  • Piperidine Moiety : Piperidine and its derivatives are known to be flammable, corrosive, and can cause severe skin burns and eye damage[3][4][5][6]. They are often associated with acute toxicity upon inhalation or skin contact[6].

  • Organofluorine Component : The fluoro-substituent on the benzamide ring adds another layer of consideration. While generally stable, organofluorine compounds can decompose under high heat to release highly toxic fumes, such as hydrogen fluoride[7].

Given this composite profile, 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide should be treated as a substance with potential for acute toxicity, skin and eye irritation, and potential long-term health effects. All handling operations must be predicated on this conservative assessment.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is the use of robust engineering controls. Personal Protective Equipment (PPE) is secondary and serves to protect you from exposure when engineering controls cannot completely eliminate the risk.

  • Fume Hood : All manipulations of 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide, especially when in powdered form or solution, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of fine dust particles or solvent vapors[2].

  • Ventilation : Ensure the laboratory has adequate general ventilation. Local exhaust ventilation, such as a snorkel exhaust, can be a useful supplement for procedures outside the fume hood, though this is not recommended for this compound.

  • Safety Stations : An operational safety shower and eyewash station must be readily accessible within the immediate work area[7][8].

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Laboratory Operation Hand Protection Eye/Face Protection Body and Respiratory Protection
Weighing and Handling Solid Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldLaboratory Coat, Closed-toe Shoes. Dust mask or respirator if significant aerosolization is possible.
Preparing Solutions Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldLaboratory Coat, Chemical-Resistant Apron, Closed-toe Shoes.
Conducting Reactions Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldLaboratory Coat, Chemical-Resistant Apron, Closed-toe Shoes.
Post-Reaction Workup Nitrile or Neoprene GlovesChemical Safety Goggles & Face ShieldLaboratory Coat, Chemical-Resistant Apron, Closed-toe Shoes.
Detailed PPE Specifications:
  • Hand Protection : Wear protective gloves, such as nitrile or neoprene, ensuring they are rated for the solvents being used.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated. For prolonged operations or when handling concentrated solutions, consider double-gloving.

  • Eye and Face Protection : Chemical safety goggles are mandatory at all times.[4] When there is a risk of splashes or handling larger quantities, a face shield must be worn in addition to goggles.[3][7]

  • Body Protection : A standard laboratory coat should be worn and kept fully fastened. For procedures with a higher risk of splashes, a chemical-resistant apron is also required. Protective boots or closed-toe shoes are essential.[7]

  • Respiratory Protection : If engineering controls fail or during a large spill, respiratory protection is critical. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[3] All personnel requiring respirators must be part of a respiratory protection program that includes fit-testing.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Chemical Handling Phase cluster_cleanup Post-Handling Phase Start Start: Enter Lab Assess Assess Task-Specific Hazards Start->Assess Select_PPE Select Required PPE (Gloves, Goggles, Coat) Assess->Select_PPE Inspect_PPE Inspect PPE for Integrity Select_PPE->Inspect_PPE Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Fume_Hood Work Inside Certified Chemical Fume Hood Don_PPE->Fume_Hood Handle_Chem Perform Chemical Manipulation (Weighing, Dissolving, Reaction) Fume_Hood->Handle_Chem Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Handle_Chem->Segregate_Waste Doff_PPE Doff PPE in Correct Order (Gloves last) Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End: Exit Lab Wash_Hands->End

Caption: General workflow for safe handling, from preparation to cleanup.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly and the fume hood is functioning properly. Prepare all required equipment and reagents to minimize time spent handling the hazardous material.

  • Aliquotting Solid : When weighing the solid compound, use a spatula and perform the task over a weigh boat within the fume hood to contain any dust.

  • Dissolution : Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

  • Post-Procedure : After handling, decontaminate the work surface and any equipment used.

Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[2]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion : Do NOT induce vomiting.[2] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard (Is it manageable?) Evacuate->Assess Large_Spill Large or Unmanageable Spill Assess->Large_Spill No Small_Spill Small, Manageable Spill Assess->Small_Spill Yes Call_EHS Call Emergency Services / EHS Large_Spill->Call_EHS Don_Add_PPE Don Additional PPE (Respirator, Apron, etc.) Small_Spill->Don_Add_PPE Contain Contain Spill with Inert Absorbent Material Don_Add_PPE->Contain Collect Collect Waste into Sealed Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste via Hazardous Waste Program Decontaminate->Dispose

Caption: Decision tree for responding to a chemical spill.

Waste Disposal Plan

Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental protection. Never dispose of this chemical down the drain or in regular trash.[9]

  • Solid Waste : All solid waste contaminated with 2-Fluoro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide (e.g., weigh boats, contaminated gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Collect all aqueous and organic solvent waste containing this compound in separate, compatible, and sealed hazardous waste containers.[10]

    • Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[11]

  • Container Labeling : All waste containers must be accurately labeled with the full chemical names of all components and their approximate concentrations. Use the official hazardous waste tags provided by your institution's Environmental Health and Safety (EHS) department.

  • Storage : Store waste containers in a designated satellite accumulation area that is secure and has secondary containment. Keep containers closed except when adding waste.[10]

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program.[9]

References

  • Tokyo Chemical Industry. (2023, March 4). SAFETY DATA SHEET for 4-Amino-1-[2-(4-methoxyphenyl)ethyl]piperidine.
  • Safety Data Sheet for a Piperidine Deriv
  • Piperidine - SAFETY D
  • NextSDS. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.).
  • PENTA. (2024, May 7).
  • MilliporeSigma. (2025, November 6).
  • Material Safety Data Sheet for Benzamide. (2010, June 10).
  • BenchChem. (n.d.). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.).
  • Thermo Fisher Scientific. (2025, September 17).
  • Santa Cruz Biotechnology. (n.d.).
  • Fisher Scientific. (2025, December 22).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • Chemspace. (n.d.). 2,4-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.).
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Handbook of Chemical Substance Management and Waste Disposal. (n.d.).
  • Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines.
  • Nipissing University. (2019, June 12).

Sources

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